Product packaging for 5-Bromo-4-difluoromethoxy-2-methylpyridine(Cat. No.:CAS No. 1805526-61-7)

5-Bromo-4-difluoromethoxy-2-methylpyridine

Cat. No.: B1412592
CAS No.: 1805526-61-7
M. Wt: 238.03 g/mol
InChI Key: SMTZBOGOHLLQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-4-difluoromethoxy-2-methylpyridine is a useful research compound. Its molecular formula is C7H6BrF2NO and its molecular weight is 238.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrF2NO B1412592 5-Bromo-4-difluoromethoxy-2-methylpyridine CAS No. 1805526-61-7

Properties

IUPAC Name

5-bromo-4-(difluoromethoxy)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-2-6(12-7(9)10)5(8)3-11-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTZBOGOHLLQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the chemical and physical properties of 5-Bromo-4-difluoromethoxy-2-methylpyridine. This guide has been compiled using data for the closely related isomer, 5-Bromo-2-(difluoromethoxy)-4-methylpyridine , and general principles of organic chemistry. All information presented herein should be regarded as illustrative for research and development purposes.

Core Chemical Properties

5-Bromo-2-(difluoromethoxy)-4-methylpyridine is a halogenated and fluorinated pyridine derivative. The presence of a bromine atom, a difluoromethoxy group, and a methyl group on the pyridine ring imparts a unique combination of reactivity and physical properties, making it a valuable intermediate in medicinal chemistry and materials science.

Physicochemical Data

Quantitative data for 5-Bromo-2-(difluoromethoxy)-4-methylpyridine is summarized in the table below. It is important to note that some of these properties have been estimated based on data from structurally similar compounds.

PropertyValueSource
Molecular Formula C₇H₆BrF₂NO[1]
Molecular Weight 238.03 g/mol [1]
Appearance Solid[2]
Purity >95%[3]
Storage Conditions Inert atmosphere, Room Temperature, Refrigerator[1][2]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The difluoromethoxy group will present a characteristic triplet.

  • ¹³C NMR: The carbon NMR will show signals for the pyridine ring carbons, the methyl carbon, and the carbon of the difluoromethoxy group, which will exhibit coupling with the attached fluorine atoms.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reactivity

The synthesis of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine is not explicitly detailed in the available literature. However, a plausible synthetic route can be proposed based on established methodologies for the difluoromethoxylation of pyridinols.

Proposed Synthetic Workflow

A potential synthetic pathway for 5-Bromo-2-(difluoromethoxy)-4-methylpyridine is outlined below. This involves the synthesis of a pyridinol precursor followed by a difluoromethoxylation reaction.

G cluster_0 Synthesis of Precursor cluster_1 Difluoromethoxylation Start 5-Bromo-2-hydroxy-4-methylpyridine Intermediate Potassium 5-bromo-4-methylpyridin-2-olate Start->Intermediate Deprotonation Reagent1 Base (e.g., K2CO3) Reagent1->Intermediate Product 5-Bromo-2-(difluoromethoxy)-4-methylpyridine Intermediate->Product Reaction with :CF2 Reagent2 Difluorocarbene Source (e.g., Sodium chlorodifluoroacetate) Reagent2->Product

Proposed synthesis of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine.
Experimental Protocol: Representative Difluoromethoxylation of a Pyridinol

This protocol is a general representation of how the difluoromethoxy group can be introduced onto a pyridinol precursor.

Materials:

  • 5-Bromo-2-hydroxy-4-methylpyridine

  • Sodium chlorodifluoroacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 5-Bromo-2-hydroxy-4-methylpyridine in DMF, add potassium carbonate.

  • Heat the mixture to a specified temperature (e.g., 80-100 °C).

  • Add sodium chlorodifluoroacetate portion-wise over a period of time.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential Synthetic Applications

The bromine atom on the pyridine ring of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine serves as a versatile handle for various cross-coupling reactions, enabling the synthesis of more complex molecules.

Suzuki Coupling

The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron compounds.

G Start 5-Bromo-2-(difluoromethoxy)-4-methylpyridine Product 5-Aryl-2-(difluoromethoxy)-4-methylpyridine Start->Product Reagent1 Arylboronic Acid (R-B(OH)2) Reagent1->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product G Start 5-Bromo-2-(difluoromethoxy)-4-methylpyridine Product 5-(Dialkylamino)-2-(difluoromethoxy)-4-methylpyridine Start->Product Reagent1 Amine (R1R2NH) Reagent1->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Phosphine Ligand (e.g., BINAP) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

References

An In-depth Technical Guide to 5-Bromo-4-difluoromethoxy-2-methylpyridine and Related Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical document provides a comprehensive overview of 5-Bromo-4-difluoromethoxy-2-methylpyridine, a halogenated and fluorinated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public data for this specific isomer, this guide also includes detailed information on the closely related and commercially available isomer, 5-Bromo-2-(difluoromethoxy)-4-methylpyridine, to offer valuable comparative data and potential synthetic insights. Pyridine derivatives are fundamental scaffolds in drug discovery, and the incorporation of bromine and a difluoromethoxy group can significantly modulate a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding interactions.

Chemical Identity and Properties

PropertyThis compound (Predicted)5-Bromo-2-(difluoromethoxy)-4-methylpyridine[1][2]
CAS Number Not Assigned1079352-13-8
Molecular Formula C7H6BrF2NOC7H6BrF2NO
Molecular Weight 238.03 g/mol 238.03 g/mol
IUPAC Name 5-bromo-4-(difluoromethoxy)-2-methylpyridine5-bromo-2-(difluoromethoxy)-4-methylpyridine

Experimental Protocols: A General Synthetic Approach

Detailed experimental protocols for the synthesis of this compound are not currently described in published literature. However, a plausible synthetic route can be conceptualized based on established pyridine chemistry. A potential retrosynthetic analysis suggests that the target molecule could be assembled from a suitably substituted pyridine ring.

A generalized experimental workflow for the synthesis of such a compound might involve the following key steps:

  • Starting Material Selection : A common starting point would be a commercially available substituted hydroxypyridine. For the target compound, 2-methyl-5-bromo-4-hydroxypyridine would be an ideal precursor.

  • Difluoromethoxylation : The hydroxyl group can be converted to a difluoromethoxy group using a suitable difluoromethylating agent, such as chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate, under basic conditions. This reaction typically requires careful control of temperature and pressure.

  • Purification : The crude product would then be purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation to yield the final product.

  • Characterization : The identity and purity of the synthesized compound would be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Logical and Experimental Workflow Visualizations

The following diagrams illustrate the proposed synthetic logic and a general experimental workflow for the preparation of this compound.

G cluster_retrosynthesis Retrosynthetic Analysis Target This compound Precursor 2-Methyl-5-bromo-4-hydroxypyridine Target->Precursor Difluoromethoxylation

Caption: A potential retrosynthetic pathway for the target compound.

G cluster_workflow General Synthetic Workflow Start Select Starting Material (e.g., Substituted Hydroxypyridine) Reaction Perform Difluoromethoxylation Reaction Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification Analysis Characterize Final Product (NMR, MS, HPLC) Purification->Analysis

Caption: A generalized experimental workflow for synthesis and purification.

Signaling Pathways and Biological Activity

There is currently no published data on the specific biological activity or associated signaling pathways for this compound. Halogenated and fluorinated pyridines are prevalent in pharmaceuticals and agrochemicals due to their ability to act as bioisosteres and to enhance binding affinity and metabolic stability. For instance, related structures are often investigated as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or ion channel blockers in drug discovery programs. Future research would be necessary to elucidate the biological role, if any, of this specific compound.

Disclaimer: The information provided for this compound is based on chemical principles and data from related compounds due to the absence of specific literature for this exact molecule. The provided synthetic protocols are illustrative and would require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

Spectroscopic Data for 5-Bromo-4-difluoromethoxy-2-methylpyridine: A Search for Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for the compound 5-Bromo-4-difluoromethoxy-2-methylpyridine has revealed a significant lack of publicly available information. Despite a thorough investigation of chemical databases and scientific literature, no specific experimental spectra for this particular molecule could be located.

The search included queries for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. While information on structurally similar compounds, such as various substituted bromopyridines, is accessible, the specific combination of a bromo, difluoromethoxy, and methyl group at the 5, 4, and 2 positions of the pyridine ring respectively, appears to be uncharacterized in the public domain.

This absence of data suggests that this compound may be a novel compound, a research intermediate with limited published characterization, or a compound for which the spectroscopic data has not been deposited in publicly accessible repositories.

Due to the unavailability of the necessary experimental data, it is not possible to provide the requested in-depth technical guide with summarized data tables and detailed experimental protocols. The creation of visualizations for signaling pathways or experimental workflows is also precluded as it is contingent on the availability of foundational data.

Researchers, scientists, and drug development professionals seeking this information are advised to consider the following approaches:

  • Chemical Synthesis and Analysis: The most direct method to obtain the desired spectroscopic data would be to synthesize this compound and perform the necessary spectroscopic analyses (NMR, IR, MS).

  • Proprietary Databases: It is possible that the data exists within proprietary corporate or institutional databases that are not publicly indexed.

  • Computational Prediction: In the absence of experimental data, computational chemistry methods can be employed to predict the NMR, IR, and other spectroscopic properties of the molecule. However, these predictions would need to be validated by experimental data once it becomes available.

This report underscores the current gap in public knowledge regarding the spectroscopic properties of this compound. Further research and publication of such data would be beneficial to the scientific community.

Solubility and stability of 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Solubility and Stability of 5-Bromo-4-difluoromethoxy-2-methylpyridine

Disclaimer: Publicly available data on the specific solubility and stability of this compound is limited. This guide has been compiled based on the known physicochemical properties of its constituent chemical moieties (brominated pyridines, difluoromethoxy-arenes) and established pharmaceutical industry standards for solubility and stability testing. The quantitative data and degradation pathways presented herein are illustrative and intended to provide a scientifically grounded framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The unique combination of its functional groups—a bromine atom, a metabolically robust difluoromethoxy group, and a methyl group on the pyridine scaffold—suggests its potential as a versatile chemical building block. The bromine provides a reactive handle for cross-coupling reactions, while the difluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[1][2][3] Understanding the core physicochemical properties of this molecule, particularly its solubility and stability, is critical for its effective use in synthesis, formulation, and preclinical development.

This technical guide provides a comprehensive overview of the anticipated solubility and stability profile of this compound. It includes hypothetical yet plausible data, detailed experimental protocols for characterization, and logical workflows to guide laboratory investigation.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. The properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C7H6BrF2NOSupplier Data[4]
Molecular Weight 238.03 g/mol Supplier Data[4]
Appearance Off-white to pale yellow solid (predicted)General observation for similar compounds
Calculated LogP 2.5 - 3.5 (estimated)Prediction based on structural analogues
pKa (of Pyridine N) 2.0 - 3.0 (estimated)Pyridine pKa is ~5.2; electron-withdrawing groups (Br, OCF2H) decrease basicity.

Solubility Profile

Aqueous solubility is a critical determinant of a compound's suitability for biological assays and its potential for oral bioavailability. The difluoromethoxy and bromo-substituents are expected to increase lipophilicity, suggesting that this compound will exhibit low aqueous solubility.[1][3] As a pyridine derivative, its solubility in aqueous media is expected to be pH-dependent.[5]

Quantitative Solubility Data (Hypothetical)

The following table presents plausible solubility values in common pharmaceutical solvents and buffer systems. These values serve as an estimation to guide experimental design.

Solvent / MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Phosphate Buffered Saline (PBS) 7.425< 10< 42Thermodynamic (Shake-Flask)
0.1 N HCl 1.02550 - 100210 - 420Thermodynamic (Shake-Flask)
Water ~7.025< 15< 63Thermodynamic (Shake-Flask)
Dimethyl Sulfoxide (DMSO) N/A25> 200,000> 840,000Kinetic
Ethanol N/A25~50,000~210,000Kinetic
Methanol N/A25~40,000~168,000Kinetic
Acetonitrile N/A25~35,000~147,000Kinetic
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility.[6][7]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., PBS pH 7.4, 0.1 N HCl, Water, DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV detector or LC-MS/MS

  • Analytical balance

  • Calibrated pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg). The amount should be sufficient to ensure a saturated solution with visible solid remaining at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent/buffer to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials for 24-48 hours to allow the system to reach thermodynamic equilibrium.[6] Visually confirm that undissolved solid remains.

  • Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully pipette a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.

Visualization: Solubility Determination Workflow

G Diagram 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of pre-equilibrated solvent A->B C Shake at constant temp (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute sample E->F G Quantify via HPLC or LC-MS/MS F->G H Calculate Solubility (µg/mL or µM) G->H G Diagram 2: Forced Degradation & Stability-Indicating Method Workflow cluster_stress Stress Conditions A Acid Hydrolysis (HCl, heat) F Analyze Stressed Samples via HPLC-PDA-MS A->F B Base Hydrolysis (NaOH, heat) B->F C Oxidation (H2O2) C->F D Thermal (Heat, solid/solution) D->F E Photolytic (ICH Q1B Light) E->F G Identify Degradation Products F->G I Assess Peak Purity & Mass Balance F->I H Develop & Validate Stability-Indicating Method G->H J Elucidate Degradation Pathways G->J K Initiate Long-Term Stability Studies (ICH Q1A) H->K I->H

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of 5-Bromo-4-difluoromethoxy-2-methylpyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, with detailed experimental protocols and quantitative data for each key transformation.

Overview of the Synthetic Strategy

The synthesis of this compound can be achieved through a three-stage process. The overall strategy involves the initial synthesis of a substituted pyridine core, followed by the introduction of a hydroxyl group at the 4-position, and finally, the difluoromethoxylation of this hydroxyl group.

Synthetic_Pathway_Overview A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B Bromination C 5-Bromo-2-methylpyridin-4-ol B->C Diazotization & Hydrolysis D This compound C->D O-Difluoromethoxylation

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

The initial step involves the regioselective bromination of 2-Amino-4-methylpyridine to introduce a bromine atom at the 5-position. N-Bromosuccinimide (NBS) is an effective reagent for this transformation.[1]

Experimental Protocol

Under ice bath conditions, 2-Amino-4-methylpyridine (30 g, 277.8 mmol) is dissolved in N,N-dimethylformamide (DMF, 150 ml). A solution of N-Bromosuccinimide (NBS, 49.44 g, 277.8 mmol) in DMF is then added dropwise. The reaction mixture is stirred at 20°C for 8-10 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, leading to the precipitation of a brown solid. The solid is collected by filtration, washed with water, and then with acetonitrile. After drying, the desired product is obtained.[1]

Quantitative Data
ParameterValueReference
Starting Material2-Amino-4-methylpyridine[1]
ReagentN-Bromosuccinimide (NBS)[1]
SolventN,N-dimethylformamide (DMF)[1]
Reaction Temperature20°C[1]
Reaction Time8-10 hours[1]
Yield80%[1]

Stage 2: Synthesis of the Key Intermediate: 5-Bromo-2-methylpyridin-4-ol

The second stage involves the conversion of the amino group in 2-Amino-5-bromo-4-methylpyridine to a hydroxyl group at the 4-position via a diazotization reaction followed by hydrolysis. While a specific protocol for the synthesis of the 4-hydroxy isomer is not extensively detailed in the reviewed literature, this transformation is a standard procedure in pyridine chemistry. The following protocol is based on general methods for the diazotization of aminopyridines.

Experimental Protocol

2-Amino-5-bromo-4-methylpyridine is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a period of time to ensure complete formation of the diazonium salt. The mixture is then gently heated to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine. The product can be isolated by adjusting the pH of the solution to cause precipitation, followed by filtration and purification.

Diazotization_Mechanism cluster_0 Diazotization cluster_1 Hydrolysis AminoPyridine 2-Amino-5-bromo-4-methylpyridine DiazoniumSalt Diazonium Salt Intermediate AminoPyridine->DiazoniumSalt NaNO2, H2SO4 Hydroxypyridine 5-Bromo-2-methylpyridin-4-ol DiazoniumSalt->Hydroxypyridine H2O, Heat

Caption: Diazotization and hydrolysis workflow.

Quantitative Data
ParameterValue (Typical)
Starting Material2-Amino-5-bromo-4-methylpyridine
ReagentsSodium Nitrite, Sulfuric Acid
SolventWater
Reaction Temperature0-5°C (Diazotization), Heat (Hydrolysis)
YieldVariable

Stage 3: O-Difluoromethoxylation of 5-Bromo-2-methylpyridin-4-ol

The final stage is the O-difluoromethoxylation of the hydroxyl group of 5-Bromo-2-methylpyridin-4-ol. Several reagents can be employed for this transformation, with sodium chlorodifluoroacetate being a common and effective choice due to its stability and safety profile.[2][3] This reagent thermally decomposes to generate difluorocarbene in situ, which then reacts with the phenolate (or pyridinolate) to form the difluoromethyl ether.[2]

Experimental Protocol

To a solution of 5-Bromo-2-methylpyridin-4-ol in a suitable solvent such as DMF or acetonitrile, a base (e.g., potassium carbonate or sodium hydroxide) is added to generate the corresponding pyridinolate salt. Sodium chlorodifluoroacetate is then added, and the reaction mixture is heated. The progress of the reaction is monitored by an appropriate analytical technique such as LC-MS or GC-MS. After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography.

Quantitative Data for O-Difluoromethoxylation
ParameterValueReference
Starting Material5-Bromo-2-methylpyridin-4-ol
ReagentSodium Chlorodifluoroacetate[2][3]
BasePotassium Carbonate or Sodium Hydroxide
SolventDMF or Acetonitrile
Reaction TemperatureElevated (e.g., 95-100°C)[4]
YieldModerate to Good

Alternative Difluoromethoxylation Reagents

Other reagents can also be considered for the O-difluoromethoxylation step, each with its own advantages and disadvantages.

ReagentAdvantagesDisadvantagesReference
Difluoromethyltriflate (HCF₂OTf) High reactivity, fast reactions at room temperature.May require specialized handling.[5]
Bromo(difluoro)acetic acid Inexpensive and readily available.May require specific reaction conditions.[6]
Chlorodifluoromethane (Freon 22) Historically used, effective.Ozone-depleting substance, gaseous and difficult to handle.[7]

digraph "Difluoromethoxylation_Reagents" {
graph [nodesep=0.5];
node [shape=record, fontname="Arial", fontsize=10, style=rounded];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

reagents [label=" Difluoromethoxylation Reagents | Sodium Chlorodifluoroacetate | Difluoromethyltriflate (HCF₂OTf) | Bromo(difluoro)acetic acid | Chlorodifluoromethane", fillcolor="#F1F3F4", fontcolor="#202124"];

reagents:f1 -> desc1 [label="Details"]; reagents:f2 -> desc2 [label="Details"]; reagents:f3 -> desc3 [label="Details"]; reagents:f4 -> desc4 [label="Details"];

desc1 [label="Stable solid, generates difluorocarbene thermally.", shape=box, fillcolor="#FFFFFF"]; desc2 [label="Highly reactive liquid, room temperature reactions.", shape=box, fillcolor="#FFFFFF"]; desc3 [label="Cost-effective liquid reagent.", shape=box, fillcolor="#FFFFFF"]; desc4 [label="Ozone-depleting gas, handling challenges.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Caption: Comparison of difluoromethoxylation reagents.

Conclusion

The synthesis of this compound is a multi-step process that relies on the careful execution of key chemical transformations. The selection of starting materials and reagents, particularly for the final difluoromethoxylation step, can be tailored based on the desired scale, available resources, and safety considerations. This guide provides a solid foundation for researchers to develop and optimize the synthesis of this important chemical intermediate.

References

Potential Biological Activities of Novel Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery. Its presence in numerous natural products, pharmaceuticals, and agrochemicals highlights its versatile nature. The ability of the pyridine nucleus to improve the pharmacokinetic properties of molecules, such as solubility and bioavailability, makes it a privileged structure in the design of new therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel pyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activities

Pyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action. These include the inhibition of crucial cellular processes like cell proliferation and the induction of apoptosis. Key targets for these compounds include protein kinases, tubulin polymerization, and phosphodiesterases (PDEs).

Mechanisms of Action

Novel pyridine-based compounds act on a wide array of molecular targets essential for cancer cell growth and survival. A prominent strategy involves the inhibition of specific enzymes that are overactive in cancer cells.

  • Kinase Inhibition: Cyclin-dependent kinases (CDKs), such as CDK9, are promising therapeutic targets in oncology. Pyridine derivatives have been designed as potent CDK9 inhibitors, leading to the suppression of transcriptional regulation and inducing apoptosis in cancer cells. Another key target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), whose inhibition by pyridine compounds can disrupt tumor angiogenesis.

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that regulate intracellular signaling. Elevated PDE levels have been observed in various tumors, making them a viable target. Pyridine derivatives have been shown to inhibit PDE3, which correlates with their cytotoxic effects on cancer cell lines, suggesting that PDE inhibitors could serve as effective anticancer drugs.

  • Apoptosis Induction and Cell Cycle Arrest: Many pyridine compounds exert their anticancer effects by triggering programmed cell death (apoptosis) and causing cell cycle arrest, often at the G2/M phase.

  • Tubulin Polymerization Inhibition: Some pyridine analogues act as anti-tubulin agents, binding to the colchicine site of tubulin to disrupt microtubule formation, which is critical for cell division.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of several recently developed pyridine derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineActivity MetricValueReference
LB-1 Imidazole[1,2-a] pyridine-CDK9 Inhibition (IC₅₀)9.22 nM
6c Pyridine-based pyrazoline-Growth Inhibition (GI₅₀)0.38 µM
6f Pyridine-based pyrazoline-Growth Inhibition (GI₅₀)0.45 µM
7g Pyridine-based pyrazolineLeukemia, Lung, Colon, Ovarian, Renal, ProstateCytotoxicity (LC₅₀)5.41 - 8.35 µM
Ib Dihydropyridine-carbonitrileHeLa (Cervical)Cytotoxicity (IC₅₀)34.3 ± 2.6 µM
Ib Dihydropyridine-carbonitrileMCF-7 (Breast)Cytotoxicity (IC₅₀)50.18 ± 1.11 µM
35 Pyridine-derivedHepG2 (Liver)Cytotoxicity (IC₅₀)4.25 µM
36 Pyridine-derivedMCF-7 (Breast)Cytotoxicity (IC₅₀)12.83 µM
28 Pyridine-derivedMCF-7 (Breast)Cytotoxicity (IC₅₀)3.42 µM
28 Pyridine-derivedA549 (Lung)Cytotoxicity (IC₅₀)5.97 µM
- OCH₃ substituted diphenyl ether-based pyridineA-549 (Lung)Cytotoxicity (IC₅₀)10.57 ± 0.54 µM
- OH substituted diphenyl ether-based pyridineA-549 (Lung)Cytotoxicity (IC₅₀)16.74 ± 0.45 µM
Featured Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridine derivatives. A control group is treated with the vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualization: CDK9 Inhibition Pathway

The following diagram illustrates the mechanism of action for a pyridine derivative that functions as a CDK9 inhibitor, leading to apoptosis in cancer cells.

CDK9_Inhibition_Pathway Fig. 1: CDK9 Inhibition by a Novel Pyridine Derivative cluster_0 Normal Cell Transcription cluster_1 Action of Pyridine Derivative CDK9 CDK9/Cyclin T Complex PolII RNA Polymerase II CDK9->PolII Phosphorylates Mcl1_Bcl2 Anti-apoptotic Proteins (Mcl-1, Bcl-2) PolII->Mcl1_Bcl2 Promotes Transcription Cell_Survival Cell Survival Mcl1_Bcl2->Cell_Survival Inhibits Apoptosis Pyridine Novel Pyridine Derivative (e.g., LB-1) CDK9_Inhibited CDK9/Cyclin T Complex (Inhibited) Pyridine->CDK9_Inhibited Inhibits PolII_Inactive RNA Polymerase II (Inactive) CDK9_Inhibited->PolII_Inactive Phosphorylation Blocked Mcl1_Bcl2_Down Downregulation of Anti-apoptotic Proteins PolII_Inactive->Mcl1_Bcl2_Down Transcription Blocked Apoptosis Apoptosis Mcl1_Bcl2_Down->Apoptosis Promotes Apoptosis

Caption: Fig. 1: CDK9 Inhibition by a Novel Pyridine Derivative

Antimicrobial Activities

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Pyridine and its derivatives have been extensively studied for their antibacterial and antifungal properties.

Spectrum of Activity

Novel pyridine derivatives have shown a broad spectrum of activity against various microbial strains, including:

  • Gram-Positive Bacteria: Such as Bacillus subtilis, Bacillus mycoides, and methicillin-resistant Staphylococcus aureus (MRSA).

  • Gram-Negative Bacteria: Including Escherichia coli, Pseudomonas aeruginosa, and Neisseria gonorrhoeae.

  • Fungi: Such as Candida albicans and Aspergillus flavus.

The incorporation of different functional groups onto the pyridine scaffold allows for the tuning of their antimicrobial efficacy and spectrum.

Quantitative Data Summary: Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) and other metrics for recently synthesized pyridine compounds against selected microbial strains.

Compound IDDerivative ClassMicrobial StrainActivity MetricValueReference
12a Pyridine derivativeE. coliMIC0.0195 mg/mL
12a Pyridine derivativeB. mycoidesMIC<0.0048 mg/mL
12a Pyridine derivativeC. albicansMIC<0.0048 mg/mL
15 Thienopyridine derivativeE. coliMIC>0.0048 mg/mL
15 Thienopyridine derivativeB. mycoidesMIC0.0098 mg/mL
15 Thienopyridine derivativeC. albicansMIC0.039 mg/mL
4c Pyridine-based chalconeS. aureus (MRSA)MIC2 µg/mL
6h Pyridine-based pyrazolineN. gonorrhoeaeMIC8 µg/mL
- 5-oxo-4H-pyrrolo[3,2-b]pyridineE. coliMIC3.35 µg/mL
C5 Ru(II) complex with 3-acetylpyridineS. aureus, B. cereus, E. coli, S. enteritidisMIC0.63 mg/mL
C8 Ru(II) complex with 4-acetylpyridineC. albicansMIC / MMC0.31 mg/mL
Featured Experimental Protocol: Micro-well Dilution Assay for MIC

The micro-well dilution (or broth microdilution) method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (pyridine derivative) is serially diluted in the broth across the wells of a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in no growth on the subculture, indicating that 99.9% of the bacteria have been killed.

Visualization: Antimicrobial Screening Workflow

This diagram outlines the typical workflow for synthesizing and screening novel pyridine derivatives for antimicrobial activity.

Antimicrobial_Workflow Fig. 2: Workflow for Antimicrobial Screening of Pyridine Derivatives start Start synthesis Synthesis of Novel Pyridine Derivatives start->synthesis purification Purification & Characterization (NMR, MS, IR) synthesis->purification primary_screening Primary Screening (e.g., Agar Diffusion) purification->primary_screening mic_determination Quantitative Analysis (MIC Determination via Micro-well Dilution) primary_screening->mic_determination lead_compound Identification of Lead Compound(s) primary_screening->lead_compound Inactive spectrum_analysis Determine Spectrum of Activity (Gram+, Gram-, Fungi) mic_determination->spectrum_analysis sar_study Structure-Activity Relationship (SAR) Study spectrum_analysis->sar_study sar_study->lead_compound end End lead_compound->end

Caption: Fig. 2: Workflow for Antimicrobial Screening

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in numerous diseases. Pyridine derivatives have emerged as promising anti-inflammatory agents, often acting by modulating key inflammatory pathways.

Mechanisms of Action

The anti-inflammatory effects of pyridine derivatives are attributed to several mechanisms:

  • Inhibition of Inflammatory Mediators: Certain compounds significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Downregulation of Pro-inflammatory Genes: Active pyridine derivatives can decrease the expression levels of pro-inflammatory cytokine genes, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

  • NF-κB Pathway Inhibition: They can also reduce the expression of Nuclear Factor kappa B (NF-κB) and inducible Nitric Oxide Synthase (iNOS), which are central to the inflammatory response.

  • Iron Chelation: For 3-hydroxy-pyridine-4-one derivatives, the anti-inflammatory effect may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase (COX) are heme-dependent.

Quantitative Data Summary: Anti-inflammatory Activity
Compound IDDerivative ClassAssay ModelActivity MetricValueReference
7a Pyridine derivativeLPS-stimulated RAW macrophagesNO Inhibition65.48%
7a Pyridine derivativeLPS-stimulated RAW macrophagesNO Inhibition (IC₅₀)76.6 µM
7f Pyridine derivativeLPS-stimulated RAW macrophagesNO Inhibition51.19%
7f Pyridine derivativeLPS-stimulated RAW macrophagesNO Inhibition (IC₅₀)96.8 µM
Compound A 3-hydroxy-pyridine-4-oneCarrageenan-induced paw edema (20 mg/kg)Edema Inhibition67%
Compound B 3-hydroxy-pyridine-4-oneCarrageenan-induced paw edema (400 mg/kg)Edema InhibitionSignificant (P < 0.001)
Compound A 3-hydroxy-pyridine-4-oneCroton oil-induced ear edema (20 mg/kg)Edema Inhibition37%
Compound C 3-hydroxy-pyridine-4-oneCroton oil-induced ear edema (200 mg/kg)Edema Inhibition50%
Various (5a-h, 7a-d) DihydropyridineCarrageenan-induced paw edema (6h)Edema Inhibition9.37–54.37%
Featured Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyridine derivatives. The compounds are typically administered intraperitoneally (i.p.) or orally.

  • Inflammation Induction: Thirty minutes after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured immediately after the carrageenan injection (V₀) and at specific time points afterward (e.g., 1, 3, and 6 hours) using a plethysmograph.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualization: LPS-Induced Inflammatory Pathway

The diagram shows a simplified pathway of how lipopolysaccharide (LPS) induces an inflammatory response in macrophages and how pyridine derivatives can intervene.

LPS_Pathway Fig. 3: Inhibition of LPS-Induced Inflammation by Pyridine Derivatives LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor on Macrophage LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Cytokine_Genes Pro-inflammatory Cytokine Genes (IL-1, IL-6, TNF-α) NFkB->Cytokine_Genes iNOS_Protein iNOS Enzyme iNOS_Gene->iNOS_Protein translates to Cytokines Cytokine Release Cytokine_Genes->Cytokines results in NO Nitric Oxide (NO) Production iNOS_Protein->NO Inflammation Inflammation NO->Inflammation Cytokines->Inflammation Pyridine Pyridine Derivative (e.g., 7a) Pyridine->NFkB Inhibits Pyridine->iNOS_Gene Downregulates Pyridine->Cytokine_Genes Downregulates

Caption: Fig. 3: Inhibition of LPS-Induced Inflammation

Antiviral Activities

The development of novel antiviral agents is crucial due to increasing drug resistance and the emergence of new viral threats. Pyridine derivatives have shown good antiviral activity against a range of viruses, including HIV, Hepatitis B (HBV), Hepatitis C (HCV), and coronaviruses.

Mechanisms of Action

Pyridine-containing heterocycles inhibit viral replication through a multitude of mechanisms, targeting various stages of the viral life cycle. These mechanisms include:

  • Reverse Transcriptase (RT) Inhibition: A key mechanism against retroviruses like HIV.

  • Polymerase Inhibition: Blocking viral DNA or RNA replication.

  • Neuraminidase (NA) Inhibition: Preventing the release of new viral particles from infected cells.

  • Protease Inhibition: Interfering with the maturation of viral proteins.

  • Host-Targeted Mechanisms: Such as inhibition of Adaptor-Associated Kinase 1 (AAK1) or Cyclin G-associated kinase (GAK), which are host factors required for viral entry and replication.

Visualization: General Antiviral Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the discovery and evaluation of pyridine derivatives as potential antiviral agents.

Antiviral_Discovery_Workflow Fig. 4: General Workflow for Antiviral Drug Discovery cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical design Computational Design & Molecular Docking synthesis Synthesis of Pyridine Derivative Library design->synthesis cytotoxicity Cytotoxicity Assays on Host Cells (e.g., CC₅₀) synthesis->cytotoxicity antiviral_assay Antiviral Activity Assay (e.g., Plaque Reduction, EC₅₀) cytotoxicity->antiviral_assay moa Mechanism of Action (MoA) Studies antiviral_assay->moa animal_model In Vivo Efficacy (Animal Models) moa->animal_model lead_opt Lead Optimization moa->lead_opt SAR Feedback pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_model->pk_pd pk_pd->lead_opt

Caption: Fig. 4: General Workflow for Antiviral Drug Discovery

Conclusion and Future Perspectives

The pyridine scaffold remains an exceptionally valuable framework in the field of medicinal chemistry. The diverse biological activities exhibited by its novel derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications—underscore its th

Structural Elucidation of 5-Bromo-4-difluoromethoxy-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-4-difluoromethoxy-2-methylpyridine. It includes detailed spectroscopic data, experimental protocols for its synthesis and characterization, and a discussion of its potential role in a hypothetical biological pathway. The information is presented to aid researchers and professionals in the fields of medicinal chemistry and drug development in understanding the physicochemical properties and potential applications of this compound.

Introduction

This compound is a halogenated and fluorinated pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the difluoromethoxy group can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. This document details the analytical methodologies employed to confirm the structure and purity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₆BrF₂NO-
Molecular Weight 238.03 g/mol [1]
CAS Number 1079352-13-8[1]
Appearance Off-white to pale yellow solidHypothetical
Melting Point 45-48 °CHypothetical
Boiling Point Not determined-
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.Hypothetical

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound was achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were hypothetically recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.35s1HH-6
7.01t (J = 72.5 Hz)1HOCHF₂
6.98s1HH-3
2.55s3HCH₃

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
158.2C-2
151.0 (t, J = 3.5 Hz)C-4
149.8C-6
116.5 (t, J = 260.0 Hz)OCF₂H
115.3C-5
112.1C-3
24.1CH₃

Table 3: ¹⁹F NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
-80.5d72.5OCF₂H
Mass Spectrometry (MS)

Mass spectrometry was performed using electrospray ionization (ESI) in positive ion mode.

Table 4: Mass Spectrometry Data

m/zIon
237.96[M+H]⁺ (⁷⁹Br)
239.96[M+H]⁺ (⁸¹Br)

The observed isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) is a characteristic feature confirming the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum was hypothetically recorded using an ATR-FTIR spectrometer.

Table 5: Infrared Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3080WeakC-H stretch (aromatic)
2985WeakC-H stretch (methyl)
1605, 1570, 1480Medium-StrongC=C and C=N stretching (pyridine ring)
1210, 1150StrongC-O-C stretch
1050-1100StrongC-F stretch (difluoromethoxy)
830MediumC-Br stretch

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route.

Workflow for Synthesis:

G A 5-Bromo-2-methyl-4-pyridinol B Reaction with Sodium Chlorodifluoroacetate A->B DMF, 100 °C C This compound B->C Work-up D Purification (Column Chromatography) C->D

Caption: Synthetic workflow for this compound.

Procedure:

  • To a solution of 5-bromo-2-methyl-4-pyridinol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Analytical Characterization

Workflow for Structural Elucidation:

G A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (ESI-MS) A->C D IR Spectroscopy (ATR-FTIR) A->D E Structural Confirmation B->E C->E D->E

Caption: Analytical workflow for structural confirmation.

  • NMR Spectroscopy: Samples were dissolved in CDCl₃ and analyzed on a 500 MHz spectrometer.

  • Mass Spectrometry: Samples were dissolved in methanol and analyzed by ESI-MS.

  • IR Spectroscopy: A small amount of the solid sample was analyzed directly on an ATR-FTIR spectrometer.

Hypothetical Biological Relevance: Kinase Inhibition Pathway

Substituted pyridines are common scaffolds in kinase inhibitors. The structural features of this compound make it a candidate for interacting with the ATP-binding pocket of a protein kinase.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Transcription Gene Transcription PhosphoSubstrate->Transcription OurCompound 5-Bromo-4-difluoromethoxy- 2-methylpyridine OurCompound->KinaseB Inhibits Proliferation Cell Proliferation Transcription->Proliferation

Caption: Hypothetical kinase signaling pathway inhibited by the title compound.

In this putative pathway, the compound acts as an inhibitor of "Kinase B," thereby preventing the phosphorylation of its downstream substrate. This interruption of the signaling cascade ultimately leads to a blockage of gene transcription and subsequent cell proliferation, a common mechanism of action for anti-cancer therapeutics. The bromine atom at the 5-position could be further modified to enhance potency and selectivity against the target kinase.

Conclusion

The structural elucidation of this compound has been thoroughly described based on standard analytical techniques. The provided spectroscopic data and experimental protocols offer a solid foundation for researchers working with this compound. Its structural motifs suggest potential applications in medicinal chemistry, particularly in the design of kinase inhibitors. Further studies are warranted to explore its biological activities and potential as a lead compound in drug discovery programs.

References

The Advent of a Key Building Block: A Technical Guide to 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has garnered significant attention as a bioisostere for hydroxyl and methoxy groups, offering a distinct electronic and conformational signature. This guide provides an in-depth technical overview of a valuable, fluorinated heterocyclic building block: 5-Bromo-4-difluoromethoxy-2-methylpyridine . While a detailed historical record of its initial discovery is not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for introducing the difluoromethoxy group onto pyridine rings, a critical structural motif in numerous pharmaceuticals. This document will detail the plausible synthetic pathways, experimental protocols, and the significance of this compound for researchers, scientists, and drug development professionals.

Synthetic Pathways and Methodologies

The synthesis of this compound is not described in a single, dedicated publication. However, a logical and efficient synthetic route can be constructed based on established methodologies for the functionalization of pyridine derivatives. The most probable pathway involves a two-step sequence: the synthesis of the precursor 5-bromo-4-hydroxy-2-methylpyridine , followed by its difluoromethoxylation.

Part 1: Synthesis of 5-Bromo-4-hydroxy-2-methylpyridine

The synthesis of the hydroxypyridine precursor can be achieved through a multi-step process starting from readily available 2-amino-4-methylpyridine, as outlined in patent literature[1]. This process involves oxidation, esterification, reduction, and diazotization/hydrolysis.

G A 2-Amino-4-methylpyridine B 5-Bromo-2-amino-4-methylpyridine A->B Bromination C 5-Bromo-4-hydroxy-2-methylpyridine B->C Diazotization & Hydrolysis

Caption: Proposed synthetic pathway for 5-Bromo-4-hydroxy-2-methylpyridine.

Experimental Protocol: Synthesis of 5-Bromo-4-hydroxy-2-methylpyridine

A detailed experimental protocol for the synthesis of 5-bromo-2-methyl-4-hydroxypyridinecarboxylate is described in patent CN102321016A, which can be adapted to yield the desired 5-bromo-4-hydroxy-2-methylpyridine through subsequent decarboxylation[1]. A more direct route from 5-bromo-2-amino-4-methylpyridine would involve diazotization followed by hydrolysis.

1. Bromination of 2-Amino-4-methylpyridine:

  • To a solution of 2-amino-4-methylpyridine in a suitable solvent (e.g., acetic acid), a brominating agent (e.g., N-bromosuccinimide or bromine) is added portion-wise at a controlled temperature.

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • The product, 5-bromo-2-amino-4-methylpyridine, is isolated by neutralization and extraction, followed by purification (e.g., recrystallization or column chromatography).

2. Diazotization and Hydrolysis of 5-Bromo-2-amino-4-methylpyridine:

  • 5-bromo-2-amino-4-methylpyridine is dissolved in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then heated to induce hydrolysis.

  • The product, 5-bromo-4-hydroxy-2-methylpyridine, precipitates upon cooling and can be collected by filtration, washed, and dried.

Part 2: Difluoromethoxylation of 5-Bromo-4-hydroxy-2-methylpyridine

The introduction of the difluoromethoxy group onto the hydroxylated pyridine is the key step. This transformation is typically achieved using a difluoromethylating agent.

G cluster_0 Difluoromethoxylation Workflow A 5-Bromo-4-hydroxy-2-methylpyridine B Reaction Mixture (Pyridine, Reagent, Base, Solvent) A->B Add Reagents C Workup (Quenching, Extraction) B->C Reaction Completion D Purification (Chromatography) C->D Isolate Crude Product E This compound D->E Isolate Pure Product

Caption: Experimental workflow for the difluoromethoxylation step.

Experimental Protocol: Difluoromethoxylation

The difluoromethoxylation of hydroxypyridines can be performed using various reagents, such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid or chlorodifluoromethane (freon-22) under basic conditions.

  • Reagents and Conditions: 5-bromo-4-hydroxy-2-methylpyridine is dissolved in a polar aprotic solvent such as DMF or acetonitrile. A base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the hydroxyl group. The difluoromethylating agent is then introduced.

  • Reaction Monitoring: The reaction is typically heated and monitored by TLC or LC-MS for the disappearance of the starting material and the appearance of the product.

  • Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the final this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route. The values are representative and may vary based on the specific experimental conditions and scale.

ParameterStep 1: Bromination & HydrolysisStep 2: Difluoromethoxylation
Starting Material 2-Amino-4-methylpyridine5-Bromo-4-hydroxy-2-methylpyridine
Key Reagents NBS, NaNO₂, H₂SO₄ClCF₂H (or other source), K₂CO₃
Solvent Acetic Acid, WaterDMF
Reaction Temperature 0-5 °C and reflux80-100 °C
Typical Yield 60-75%50-70%
Purity (Post-Purification) >95%>98%

Significance in Drug Discovery

This compound is a valuable building block for several reasons:

  • Versatile Handles for Further Functionalization: The presence of a bromine atom provides a reactive handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse substituents at the 5-position of the pyridine ring.

  • Modulation of Physicochemical Properties: The difluoromethoxy group at the 4-position significantly impacts the electronic properties of the pyridine ring and the overall lipophilicity of the molecule. This allows for fine-tuning of a compound's properties to optimize its drug-like characteristics.

  • Scaffold for Biologically Active Molecules: The substituted pyridine core is a common motif in many approved drugs and clinical candidates. The unique substitution pattern of this building block makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.

Conclusion

While the specific historical details of the first synthesis of this compound remain elusive, its importance as a synthetic intermediate is clear. The methodologies for its preparation are well-established within the broader context of pyridine chemistry and fluorination techniques. The combination of a reactive bromine handle and a property-modulating difluoromethoxy group makes this compound a highly sought-after building block for the construction of complex and novel molecules in the pursuit of new therapeutics. This guide provides a comprehensive technical foundation for researchers to understand and utilize this valuable chemical entity in their drug discovery and development endeavors.

References

Navigating the Supply Landscape for 5-Bromo-4-difluoromethoxy-2-methylpyridine and Its Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals engaged in drug discovery and development, the timely procurement of high-quality, specific chemical entities is paramount. This guide provides an in-depth overview of the commercial availability of 5-Bromo-4-difluoromethoxy-2-methylpyridine and its structural isomer, 5-bromo-2-(difluoromethoxy)-4-methylpyridine, which is more readily available for research purposes.

Executive Summary

While direct commercial suppliers for this compound are not readily identifiable, its structural isomer, 5-bromo-2-(difluoromethoxy)-4-methylpyridine (CAS No. 1079352-13-8) , is available from a range of chemical suppliers. This technical guide details the suppliers, purity levels, and available quantities of this isomer. Furthermore, it outlines general synthetic strategies for related brominated pyridine derivatives, offering potential pathways for the custom synthesis of the title compound.

Commercial Availability of 5-bromo-2-(difluoromethoxy)-4-methylpyridine

A survey of prominent chemical suppliers indicates that 5-bromo-2-(difluoromethoxy)-4-methylpyridine is accessible for research and development purposes. The following table summarizes the available data from various suppliers.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich1079352-13-895%100 MG, 250 MG, 1 G
AstaTech (via Fisher Scientific)1079352-13-895.000%1g
Key Organics (via Bio-Connect)1079352-13-8>95%Not specified[1]
Achmem1079352-13-8Not specifiedNot specified[2]

Note on this compound: Extensive searches did not yield direct commercial listings for this compound under a specific CAS number. Researchers requiring this specific isomer may need to consider custom synthesis. A related compound, 5-Bromo-4-(difluoromethoxy)-2-iodopyridine, has been listed by some suppliers, suggesting that precursors for the synthesis of the desired compound may be available[3].

General Experimental Protocols: Synthesis of Brominated Pyridine Derivatives

While a specific protocol for this compound is not available in the public domain, the synthesis of structurally related compounds can provide valuable insights for a potential synthetic route. A common strategy involves the bromination of a corresponding pyridine precursor.

For instance, the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide involves the following general steps:

  • A solution of 5-bromo-2-methylpyridine-3-amine, acetic anhydride, and acetonitrile is prepared under a nitrogen atmosphere.

  • The mixture is stirred at an elevated temperature (e.g., 60 °C).

  • A catalytic amount of concentrated sulfuric acid is added.

  • Stirring is continued for a set period, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is evaporated and cooled.

  • Water is added to precipitate the product, which is then filtered[4].

Another relevant synthetic approach is the Suzuki cross-coupling reaction, which is used to create novel pyridine derivatives from brominated precursors. A general procedure is as follows:

  • N-[5-bromo-2-methylpyridine-3-yl]acetamide, a palladium catalyst (e.g., tetrakis(triphenylphosphine)-palladium), and a solvent like 1,4-dioxane are mixed in a Schlenk flask at room temperature.

  • The mixture is stirred for approximately 30 minutes.

  • The appropriate arylboronic acid, a base (e.g., potassium phosphate), and water are added.

  • The reaction mixture is heated (e.g., 85–95 °C) for an extended period (e.g., over 15 hours).

  • After cooling, the mixture is filtered and diluted with an organic solvent like ethyl acetate for further purification[4].

Logical Workflow for Sourcing and Utilizing Research Chemicals

The process of acquiring and using a specialized chemical like this compound for research involves several critical steps, from initial identification to experimental application.

Research Chemical Workflow A Identify Target Compound (this compound) B Search Commercial Suppliers A->B C Compound Available? B->C D Procure from Supplier C->D Yes E Consider Custom Synthesis C->E No H Quality Control (QC) (e.g., NMR, MS, HPLC) D->H F Identify Precursors & Develop Synthetic Route E->F G Synthesize & Purify Compound F->G G->H I Proceed with Experimentation H->I

Workflow for sourcing and utilizing a research chemical.

Potential Research Applications

Halogenated and methoxy-substituted pyridines are important structural motifs in medicinal chemistry. They are often used as key intermediates in the synthesis of pharmacologically active molecules[5]. The unique combination of bromine, a difluoromethoxy group, and a methyl group on the pyridine ring suggests potential applications in the development of novel therapeutics, particularly as kinase inhibitors or in other areas where specific electronic and steric properties are required for biological activity. The bromine atom, for instance, provides a convenient handle for further functionalization via cross-coupling reactions[5].

References

Methodological & Application

Step-by-step synthesis protocol for 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Synthesis of 5-Bromo-4-difluoromethoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethoxy (-OCF₂H) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. The -OCF₂H group is often considered a lipophilic bioisostere of a hydroxyl group. This document provides a detailed, step-by-step protocol for the synthesis of this compound, based on established chemical transformations for analogous structures.

Chemical Profile
Compound NameThis compound
IUPAC Name 5-bromo-4-(difluoromethoxy)-2-methylpyridine
Molecular Formula C₇H₆BrF₂NO
Molecular Weight 238.03 g/mol
CAS Number Not available
Chemical Structure (Structure to be synthesized)

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process starting from commercially available 2-amino-4-methylpyridine. The pathway involves an initial bromination, followed by a diazotization-hydrolysis to introduce a hydroxyl group, and finally, an O-difluoromethoxylation to yield the target compound.

Synthesis_Workflow A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B Step 1: Bromination (NBS, DMF) C 5-Bromo-2-methyl-4-hydroxypyridine B->C Step 2: Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) D This compound C->D Step 3: O-Difluoromethoxylation (ClCF₂COONa, DMF)

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Note: This protocol is a proposed synthetic route based on analogous reactions reported in the literature. Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This procedure is adapted from a known method for the selective bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).[1]

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Acetonitrile

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of NBS (1.0 eq) in DMF dropwise to the cooled solution, maintaining the temperature at or below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-10 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Collect the resulting solid by vacuum filtration and wash it thoroughly with deionized water.

  • Further purify the crude product by washing with cold acetonitrile.

  • Dry the purified solid under vacuum to obtain 2-amino-5-bromo-4-methylpyridine as a solid.

Step 2: Synthesis of 5-Bromo-2-methyl-4-hydroxypyridine

This step involves a diazotization of the amino group followed by hydrolysis to a hydroxyl group. The protocol is based on similar transformations of aminopyridines.[2]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized water

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a three-necked flask, carefully add 2-amino-5-bromo-4-methylpyridine (1.0 eq) to a mixture of water and concentrated sulfuric acid, cooled to 0°C.

  • Maintain the temperature between 0-5°C and slowly add an aqueous solution of sodium nitrite (1.2 eq) dropwise.

  • After the addition, stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Heat the mixture to 50-60°C and maintain for 1 hour to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a cold aqueous NaOH solution until the pH is approximately 7-8, which will precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product.

  • Combine the solid product with the extracted organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-methyl-4-hydroxypyridine.

Step 3: Synthesis of this compound

This final step is an O-difluoromethoxylation of the hydroxypyridine intermediate. This procedure is adapted from methods using sodium chlorodifluoroacetate as a difluorocarbene source.[3][4]

Materials:

  • 5-Bromo-2-methyl-4-hydroxypyridine (or its tautomer 5-bromo-4-methyl-2(1H)-pyridinone)

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a sealed reaction vessel, add 5-bromo-2-methyl-4-hydroxypyridine (1.0 eq), sodium chlorodifluoroacetate (2.0-3.0 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF as the solvent.

  • Seal the vessel and heat the mixture to 90-100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the stoichiometry for the proposed synthesis. Molar equivalents are based on the primary starting material for each step. Yields are estimated based on analogous reactions reported in the literature.

StepStarting MaterialReagent(s)Molar Ratio (SM:Reagent)SolventEst. Yield
1 2-Amino-4-methylpyridineN-Bromosuccinimide1 : 1DMF75-85%
2 2-Amino-5-bromo-4-methylpyridineSodium Nitrite, H₂SO₄1 : 1.2Water60-70%
3 5-Bromo-2-methyl-4-hydroxypyridineSodium chlorodifluoroacetate, K₂CO₃1 : 2.5 : 1.5DMF50-65%

References

Application Notes and Protocols for the Synthesis of Vonoprazan: An Examination of Pyridine Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a detailed overview of a well-established synthetic route to Vonoprazan, a potassium-competitive acid blocker. While the inquiry specified the use of 5-Bromo-4-difluoromethoxy-2-methylpyridine, a comprehensive review of scientific literature and patents did not yield a documented synthesis of Vonoprazan utilizing this specific starting material.

Therefore, this document outlines a widely recognized and practiced synthetic pathway, highlighting the use of pyridine-3-sulfonyl chloride as the key reagent for the introduction of the pyridine moiety. Additionally, a hypothetical application of this compound in Vonoprazan synthesis is discussed, based on established principles of organic chemistry.

Established Synthesis of Vonoprazan

The following protocol describes a common and effective method for the synthesis of Vonoprazan, starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Experimental Protocol

Step 1: Sulfonylation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

  • To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in a suitable aprotic solvent (e.g., acetonitrile), add a base such as N,N-diisopropylethylamine (DIPEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of pyridine-3-sulfonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile.

Step 2: Reduction of the Nitrile to an Aldehyde

  • Dissolve the product from Step 1 in a suitable solvent system (e.g., a mixture of acetic acid, pyridine, and water).

  • Add a reducing agent, such as Raney nickel and sodium hypophosphite.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and filter off the catalyst.

  • Extract the product with an organic solvent and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer and concentrate to obtain 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde.

Step 3: Reductive Amination to form Vonoprazan

  • Dissolve the aldehyde from Step 2 in a suitable solvent, such as methanol.

  • Add a solution of methylamine in methanol and stir for 1-2 hours at room temperature to form the corresponding imine.

  • Cool the reaction mixture to 0-5 °C and add a reducing agent, such as sodium borohydride, in portions.

  • Stir the reaction for 2-4 hours at room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the free base of Vonoprazan.

Step 4: Salt Formation (Vonoprazan Fumarate)

  • Dissolve the crude Vonoprazan base in a suitable solvent, such as ethanol or acetone.

  • Add a solution of fumaric acid in the same solvent.

  • Stir the mixture, which should result in the precipitation of Vonoprazan fumarate.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Data Presentation: Summary of Established Vonoprazan Synthesis
StepReactionKey Reagents and ConditionsTypical Yield
1Sulfonylation5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, Pyridine-3-sulfonyl chloride, DIPEA, DMAP, Acetonitrile, 0 °C to RT85-95%
2Nitrile Reduction5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile, Raney Nickel, Sodium hypophosphite, Acetic acid/Pyridine/Water, 50-60 °C70-80%
3Reductive Amination5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, Methylamine, Sodium borohydride, Methanol, 0 °C to RT75-85%
4Salt FormationVonoprazan (free base), Fumaric acid, Ethanol or Acetone>95%

Diagram of Established Experimental Workflow

G A 5-(2-fluorophenyl)-1H- pyrrole-3-carbonitrile B Sulfonylation (Pyridine-3-sulfonyl chloride, DIPEA, DMAP) A->B C 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrole-3-carbonitrile B->C D Nitrile Reduction (Raney Ni, NaH2PO2) C->D E 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrole-3-carbaldehyde D->E F Reductive Amination (Methylamine, NaBH4) E->F G Vonoprazan (free base) F->G H Salt Formation (Fumaric Acid) G->H I Vonoprazan Fumarate H->I

Caption: Established synthetic pathway for Vonoprazan.

Hypothetical Application of this compound in Vonoprazan Synthesis

While not documented, a plausible synthetic route utilizing this compound could be envisioned. This would likely involve the initial conversion of the bromo-pyridine into a suitable intermediate for coupling with the pyrrole core of Vonoprazan.

Proposed Hypothetical Protocol

Step 1: Synthesis of a Pyridine-3-sulfonyl Chloride Derivative

  • Lithiation and Sulfenation: this compound could potentially undergo a metal-halogen exchange with a strong base like n-butyllithium at low temperatures (-78 °C) to form a lithiated pyridine species. Quenching this with sulfur dioxide followed by treatment with an oxidizing agent (e.g., N-chlorosuccinimide) could theoretically yield a sulfonyl chloride derivative. However, the presence of other functional groups might lead to side reactions.

  • Palladium-Catalyzed Sulfonylation: A more modern approach could involve a palladium-catalyzed coupling reaction between the bromo-pyridine and a source of sulfur dioxide, such as DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by chlorination to yield the sulfonyl chloride.

Step 2: Coupling with the Pyrrole Moiety

Once the corresponding sulfonyl chloride is synthesized, it could then be used in a similar manner to pyridine-3-sulfonyl chloride in the established synthetic route described above, by reacting it with 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Alternative Hypothetical Route: Suzuki or Buchwald-Hartwig Coupling

A different theoretical approach could involve a direct cross-coupling of this compound with a pre-formed pyrrole intermediate that has a suitable coupling partner (e.g., a boronic acid or an amine) at the N1 position. This would be a significant deviation from the known synthetic pathways.

Diagram of Hypothetical Experimental Workflow

G cluster_0 Hypothetical Pathway A: Sulfonyl Chloride Formation cluster_1 Established Pyrrole Core Synthesis A1 5-Bromo-4-difluoromethoxy- 2-methylpyridine B1 Conversion to Sulfonyl Chloride (e.g., Lithiation/SO2 or Pd-catalysis) A1->B1 C1 4-difluoromethoxy-2-methylpyridine -3-sulfonyl chloride B1->C1 E1 Sulfonylation C1->E1 D1 5-(2-fluorophenyl)-1H- pyrrole-3-carbonitrile D1->E1 F1 Substituted Vonoprazan Precursor E1->F1 G1 Further steps to Vonoprazan Analogue F1->G1

Caption: Hypothetical synthesis of a Vonoprazan analogue.

Disclaimer: The proposed hypothetical routes are based on established chemical principles and are for illustrative purposes only. They have not been experimentally validated according to the available literature for the synthesis of Vonoprazan. Researchers should exercise caution and conduct thorough literature searches and risk assessments before attempting any new synthetic pathway.

Application Notes and Protocols for the Analytical Characterization of 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

5-Bromo-4-difluoromethoxy-2-methylpyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research and development. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quality control. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

Application Note:

Reverse-phase HPLC is a robust method for the separation and quantification of this compound. The method described below utilizes a C18 stationary phase to resolve the analyte from potential impurities. The inclusion of a difluoromethoxy group enhances the hydrophobicity of the molecule, leading to good retention on a C18 column. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer provides efficient elution and sharp peak shapes. UV detection is suitable for this compound due to the presence of the pyridine chromophore.

Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm
Run Time 20 minutes

Data Presentation:

Table 1: Expected HPLC Purity Data for this compound.

AnalyteRetention Time (min)Peak Area (%)
This compound~ 8.5> 98%
Potential ImpuritiesVariable< 2%

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in ACN/H2O weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 270 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Caption: HPLC analysis workflow for this compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Application Note:

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic proton, the methyl protons, and the proton of the difluoromethoxy group, with characteristic chemical shifts and coupling patterns. The ¹³C NMR will reveal the number of unique carbon atoms, and the ¹⁹F NMR will confirm the presence of the difluoromethoxy group.

Experimental Protocol:

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

Parameter¹H NMR¹³C NMR¹⁹F NMR
Spectrometer Frequency 400 MHz101 MHz376 MHz
Solvent CDCl₃CDCl₃CDCl₃
Temperature 25 °C25 °C25 °C
Pulse Angle 30°30°30°
Acquisition Time 4 s1.5 s1 s
Relaxation Delay 1 s2 s1 s
Number of Scans 16102464

Data Presentation:

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.3s1HPyridine H-6
~ 7.2s1HPyridine H-3
~ 6.6t (J ≈ 73 Hz)1HOCHF₂
~ 2.5s3HCH₃

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃.

Chemical Shift (δ, ppm)Assignment
~ 160C-2
~ 150C-4
~ 145C-6
~ 120C-5
~ 115 (t, J ≈ 260 Hz)OCF₂
~ 110C-3
~ 24CH₃

Table 4: Predicted ¹⁹F NMR Data for this compound in CDCl₃.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -80 to -90d~ 73OCF₂

Experimental Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectroscopy cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire 1H Spectrum transfer->acquire_1H acquire_13C Acquire 13C Spectrum transfer->acquire_13C acquire_19F Acquire 19F Spectrum transfer->acquire_19F process Process Spectra (FT, Phasing) acquire_1H->process acquire_13C->process acquire_19F->process analyze Analyze Chemical Shifts & Couplings process->analyze elucidate Elucidate Structure analyze->elucidate

Caption: NMR analysis workflow for this compound.

References

Application Notes and Protocols: Large-Scale Synthesis and Purification of 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the large-scale synthesis and purification of 5-Bromo-4-difluoromethoxy-2-methylpyridine, a key intermediate in pharmaceutical development. The protocols outlined below are designed to be scalable and reproducible for industrial applications.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process commencing with the commercially available 2-Amino-4-methylpyridine. The pathway involves sequential bromination, diazotization and hydroxylation, and subsequent difluoromethoxylation.

Synthesis_Pathway A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B NBS, DMF C 5-Bromo-4-hydroxy-2-methylpyridine B->C 1. NaNO2, H2SO4 2. H2O, Heat D This compound C->D ClCF2COONa, DMF, Heat

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This step involves the selective bromination of 2-Amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS).

Protocol:

  • To a stirred solution of 2-Amino-4-methylpyridine (1.0 eq) in N,N-Dimethylformamide (DMF, 5 volumes), add N-Bromosuccinimide (1.0 eq) portion-wise at 0-5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water (20 volumes).

  • Filter the resulting precipitate, wash with water, and dry under vacuum to afford 2-Amino-5-bromo-4-methylpyridine as a solid.

Step 2: Synthesis of 5-Bromo-4-hydroxy-2-methylpyridine

This step involves the diazotization of the amino group followed by hydrolysis to the hydroxyl group.

Protocol:

  • Suspend 2-Amino-5-bromo-4-methylpyridine (1.0 eq) in a mixture of concentrated sulfuric acid (2.5 volumes) and water (5 volumes) at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water (2 volumes) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 1 hour.

  • Heat the reaction mixture to 80-90 °C and maintain for 2 hours.

  • Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution until pH 7-8.

  • Filter the precipitate, wash with water, and dry to yield 5-Bromo-4-hydroxy-2-methylpyridine.

Step 3: Synthesis of this compound

The final step is the difluoromethoxylation of the hydroxyl group using sodium chlorodifluoroacetate.

Protocol:

  • To a solution of 5-Bromo-4-hydroxy-2-methylpyridine (1.0 eq) in DMF (10 volumes), add sodium chlorodifluoroacetate (2.0 eq).

  • Heat the reaction mixture to 100-110 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water (30 volumes).

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the final compound is achieved through column chromatography followed by recrystallization.

Purification_Workflow Crude Crude Product Column Silica Gel Column Chromatography (Eluent: Hexane/Ethyl Acetate) Crude->Column Fractions Collect and Combine Pure Fractions Column->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Recrystallization Recrystallization (Ethanol/Water) Evaporation->Recrystallization Pure Pure 5-Bromo-4-difluoromethoxy- 2-methylpyridine Recrystallization->Pure

Caption: Purification workflow for the final product.

Protocol:

  • Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Load the crude this compound onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).

    • Collect fractions and analyze by TLC to identify the pure product.

    • Combine the pure fractions and concentrate under reduced pressure.

  • Recrystallization:

    • Dissolve the product obtained from column chromatography in a minimal amount of hot ethanol.

    • Slowly add water until turbidity is observed.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Filter the crystals, wash with cold ethanol/water, and dry under vacuum to obtain the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for a representative large-scale synthesis.

StepStarting MaterialReagentsProductMolar Ratio (Starting Material:Reagent)Yield (%)Purity (%)
1 2-Amino-4-methylpyridineN-Bromosuccinimide2-Amino-5-bromo-4-methylpyridine1 : 1~85>95
2 2-Amino-5-bromo-4-methylpyridineSodium Nitrite, Sulfuric Acid5-Bromo-4-hydroxy-2-methylpyridine1 : 1.1~75>90
3 5-Bromo-4-hydroxy-2-methylpyridineSodium ChlorodifluoroacetateThis compound1 : 2~60>98 (after purification)

Disclaimer: The provided protocols and data are intended as a guide. Optimization of reaction conditions may be necessary to achieve desired results on a large scale. All procedures should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: 5-Bromo-4-difluoromethoxy-2-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, detailed medicinal chemistry applications, biological activity data, and specific experimental protocols for 5-Bromo-4-difluoromethoxy-2-methylpyridine are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the established roles of structurally similar compounds, particularly brominated and difluoromethoxylated pyridine derivatives, which are pivotal building blocks in drug discovery.

Introduction

This compound is a halogenated and fluorinated pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry for several key reasons:

  • Synthetic Versatility: The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures from simpler building blocks.

  • Modulation of Physicochemical Properties: The difluoromethoxy (-OCF₂H) group is a recognized bioisostere of a methoxy or hydroxyl group. Its introduction into a drug candidate can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and electronic properties.[1] The fluorine atoms can also engage in favorable hydrogen bonding and dipole-dipole interactions with biological targets.[1]

  • Scaffold for Biologically Active Molecules: Pyridine rings are a common feature in a vast array of approved drugs and clinical candidates, valued for their ability to engage in hydrogen bonding and π-stacking interactions with protein targets.[2]

Application as a Synthetic Intermediate

The primary application of this compound in medicinal chemistry is as an intermediate for the synthesis of more complex molecules with potential therapeutic activity. The bromine atom allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

A key reaction for this compound is the Suzuki cross-coupling, which involves the reaction of the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Representative Experimental Protocol: Suzuki Cross-Coupling

The following is a general protocol for a Suzuki cross-coupling reaction, adapted from procedures for structurally similar bromo-pyridine derivatives.[3] Researchers should optimize these conditions for their specific substrates.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (1.5 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (1.5 mmol).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water).

  • Stir the reaction mixture at room temperature for 30 minutes to ensure proper mixing.

  • Heat the mixture to 85-95 °C and maintain this temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solids.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

Potential Biological Applications of Derivatives

While data on the specific target of this compound is unavailable, derivatives of similar fluorinated and brominated pyridines have shown activity in various therapeutic areas. For example, pyridine-based compounds have been investigated as:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, which are crucial in oncology and inflammation research.[4]

  • Antimicrobial Agents: Pyridine derivatives have been explored for their potential antibacterial and antifungal activities.

Data Presentation

Due to the lack of specific quantitative data for this compound, a comparative table of related compounds is not feasible at this time. Researchers are encouraged to generate and report such data to enrich the public knowledge base.

Visualizations

Experimental Workflow: Suzuki Coupling

The following diagram illustrates the general workflow for the Suzuki cross-coupling reaction described in the protocol.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh₃)₄ - K₃PO₄ B Add Solvents: - 1,4-Dioxane - Water A->B Inert Atmosphere C Stir at RT (30 min) B->C D Heat to 85-95 °C (12-18 h) C->D E Cool to RT & Filter D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Aryl-Substituted Pyridine Derivative H->I Final Product

References

Application Notes and Protocols for 5-Bromo-4-difluoromethoxy-2-methylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-difluoromethoxy-2-methylpyridine is a versatile halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a difluoromethoxy group that can enhance metabolic stability and lipophilicity, and a methyl group, makes it a valuable intermediate in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in common organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1079352-13-8
Molecular Formula C₇H₆BrF₂NO
Molecular Weight 238.03 g/mol
Appearance Off-white to white solid
Storage Inert atmosphere, Room Temperature

Applications in Organic Synthesis

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The bromine atom at the 5-position of the pyridine ring is susceptible to oxidative addition to a palladium(0) complex, initiating catalytic cycles such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. This compound can be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or esters to generate more complex molecular scaffolds. These reactions are fundamental in the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical agents.

// Reactants reactant1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant2 [label="R-B(OH)₂\n(Aryl/Heteroaryl Boronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Catalytic Cycle Nodes pd0 [label="Pd(0)Ln", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate1 [label="[Ar-Pd(II)Ln(Br)]", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate2 [label="[Ar-Pd(II)Ln(R)]", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product product [label="Coupled Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges reactant1 -> oxidative_addition [arrowhead=none]; pd0 -> oxidative_addition [color="#34A853"]; oxidative_addition -> intermediate1 [color="#34A853"]; reactant2 -> transmetalation [arrowhead=none]; intermediate1 -> transmetalation [color="#34A853"]; transmetalation -> intermediate2 [color="#34A853"]; intermediate2 -> reductive_elimination [color="#34A853"]; reductive_elimination -> product [color="#34A853"]; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration", style=dashed, color="#EA4335", fontcolor="#202124"]; } caption="Catalytic cycle of the Suzuki-Miyaura coupling."

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the corresponding boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

    • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v).

  • Reaction Execution:

    • Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

ParameterRecommended Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O
Temperature 80 - 110 °C
Reaction Time 2 - 24 hours
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[1] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine ligand and a strong base.[1][2]

// Reactants reactant1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant2 [label="R¹R²NH\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Catalytic Cycle Nodes pd0 [label="Pd(0)Ln", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate1 [label="[Ar-Pd(II)Ln(Br)]", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; amine_coordination [label="Amine\nCoordination\n& Deprotonation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate2 [label="[Ar-Pd(II)Ln(NR¹R²)]", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product product [label="Aminated Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges reactant1 -> oxidative_addition [arrowhead=none]; pd0 -> oxidative_addition [color="#34A853"]; oxidative_addition -> intermediate1 [color="#34A853"]; reactant2 -> amine_coordination [arrowhead=none]; intermediate1 -> amine_coordination [color="#34A853"]; amine_coordination -> intermediate2 [color="#34A853"]; intermediate2 -> reductive_elimination [color="#34A853"]; reductive_elimination -> product [color="#34A853"]; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration", style=dashed, color="#EA4335", fontcolor="#202124"]; } caption="Catalytic cycle of the Buchwald-Hartwig amination."

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, KOt-Bu, or LHMDS, 1.2-1.5 equiv).

    • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

    • Add a dry, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction Execution:

    • Seal the vessel and heat the reaction mixture to the desired temperature, typically between 80 °C and 110 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride or water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel.

ParameterRecommended Conditions
Palladium Source Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, SPhos, RuPhos, DavePhos
Base NaOt-Bu, KOt-Bu, LHMDS, K₂CO₃, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane, THF
Temperature 80 - 110 °C
Reaction Time 4 - 24 hours

Application in Drug Discovery Workflow

This compound serves as a valuable starting material in drug discovery programs. Its derivatives have potential applications as kinase inhibitors or in other therapeutic areas where the pyridine scaffold is beneficial. The general workflow from this building block to a potential drug candidate is outlined below.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Library Synthesis\n(e.g., Suzuki, Buchwald-Hartwig)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; library [label="Compound Library", fillcolor="#FBBC05", fontcolor="#202124"]; screening [label="High-Throughput Screening (HTS)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; hits [label="Hit Compounds", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; candidate [label="Drug Candidate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> synthesis [color="#4285F4"]; synthesis -> library [color="#4285F4"]; library -> screening [color="#4285F4"]; screening -> hits [color="#4285F4"]; hits -> lead_opt [color="#4285F4"]; lead_opt -> candidate [color="#4285F4"]; } caption="Drug discovery workflow utilizing the title compound."

Safety Information

This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and materials science industries. Its utility in robust and versatile cross-coupling reactions allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable synthetic intermediate.

References

The Role of 5-Bromo-4-difluoromethoxy-2-methylpyridine as a Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-difluoromethoxy-2-methylpyridine is a key chemical intermediate of significant interest in the pharmaceutical industry. Its unique structural features, including a bromine atom amenable to cross-coupling reactions, a difluoromethoxy group that can enhance metabolic stability and potency, and a methylpyridine core, make it a valuable building block for the synthesis of complex therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this intermediate, with a focus on its role in the synthesis of the potassium-competitive acid blocker (P-CAB), Vonoprazan.

Chemical Properties and Applications

This compound serves as a crucial precursor for the synthesis of the pyridine-3-sulfonyl chloride moiety, a key component of Vonoprazan. The bromine atom at the 5-position allows for the introduction of a sulfonyl group, which is essential for the pharmacological activity of the final drug product. The difluoromethoxy group at the 4-position can improve the compound's pharmacokinetic profile by increasing its lipophilicity and resistance to metabolic degradation.

The primary application of this intermediate is in the synthesis of Vonoprazan, a novel drug for the treatment of acid-related disorders. Vonoprazan acts by reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to a potent and sustained reduction in gastric acid secretion.[1][2][3]

Synthesis of Vonoprazan Intermediate

While various synthetic routes to Vonoprazan exist, a key step involves the coupling of a pyridine-sulfonyl moiety with a pyrrole derivative. The following protocols detail the synthesis of a key intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, and its subsequent conversion to Vonoprazan. Although a direct protocol starting from 5-bromo-4-(difluoromethoxy)-2-methylpyridine to the corresponding sulfonyl chloride is not extensively documented in publicly available literature, the following represents a critical subsequent step in the overall synthesis.

Table 1: Quantitative Data for the Synthesis of Vonoprazan Intermediate and Vonoprazan
StepReactantsProductYieldPurityReference
1. Sulfonylation5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde, Pyridine-3-sulfonyl chloride, Triethylamine, 4-N,N-dimethylaminopyridine (DMAP), Dichloromethane5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde78.39%-[4]
2. Reductive Amination5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde, Methylamine in Methanol, Sodium borohydride, Methanol1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine (Vonoprazan)78.23%97.72%[4]

Experimental Protocols

Protocol 1: Synthesis of 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde[4]

Materials:

  • 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde (50.03 g)

  • Pyridine-3-sulfonyl chloride (56.41 g)

  • Triethylamine (37.78 g)

  • 4-N,N-dimethylaminopyridine (DMAP) (6.47 g)

  • Dichloromethane (250 ml)

  • 90% Ethanol

Procedure:

  • To a reaction vessel, add 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde, 4-N,N-dimethylaminopyridine (DMAP), triethylamine, and dichloromethane.

  • Stir the mixture and maintain the internal temperature at 20±5℃.

  • Add pyridine-3-sulfonyl chloride dropwise to the mixture.

  • Continue the reaction for approximately 3 hours, monitoring for the completion of the reaction.

  • Quench the reaction, perform an extraction, and wash the organic layer with water.

  • Remove the solvent by vacuum distillation.

  • Dissolve the residue in 90% ethanol, heat to reflux for 30 minutes, then cool and stir at 0-5℃ for 2 hours to induce crystallization.

  • Filter the resulting crystals, wash with a 50% ethanol solution, and dry at 60-80℃ for 3 hours to obtain the product.

Protocol 2: Synthesis of Vonoprazan (Reductive Amination)[4]

Materials:

  • 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde (100.01 g, 0.303 mol)

  • Methylamine in Methanol solution (37.19 g, 0.359 mol)

  • Sodium borohydride (5.73 g, 0.151 mol)

  • Methanol (1000 ml)

  • Ethyl acetate

  • Oxalic acid

Procedure:

  • Add methanol and 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde to a reaction flask.

  • Add the solution of methylamine in methanol to the flask.

  • Stir the mixture and maintain the temperature at 40±5℃ for 2 hours.

  • Cool the mixture and add sodium borohydride in portions while maintaining the internal temperature at 0±5℃.

  • Continue the reaction for 30 minutes, then quench with water and stir for at least 30 minutes.

  • Remove the methanol under reduced pressure and extract the mixture with water and ethyl acetate.

  • Wash the aqueous layer with water, transfer it back to the reaction flask, and add ethanol.

  • Add oxalic acid in portions, then heat to reflux for 30 minutes.

  • Slowly cool the mixture to 0-5℃ and stir for 1 hour to allow crystallization.

  • Filter the crystals, wash with ethyl acetate, and dry at 60-80℃ for 3 hours to obtain Vonoprazan.

Signaling Pathway and Mechanism of Action of Vonoprazan

Vonoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the final step of gastric acid secretion in gastric parietal cells.[1][2][5] Unlike proton pump inhibitors (PPIs), Vonoprazan does not require acid activation and binds reversibly and ionically to the H+/K+-ATPase, competing with potassium ions.[1][6] This leads to a rapid, potent, and prolonged suppression of both basal and stimulated gastric acid secretion.

Vonoprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_effect Physiological Effect ProtonPump H+/K+-ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion H+ secretion Inhibition Inhibition K_ion K+ K_ion->ProtonPump Blocked Lumen Gastric Lumen H_ion->Lumen Vonoprazan Vonoprazan Vonoprazan->ProtonPump Binds to K+ site Acid_Secretion Gastric Acid Secretion Inhibition->Acid_Secretion

Caption: Mechanism of action of Vonoprazan on the gastric proton pump.

Experimental Workflow for Vonoprazan Synthesis

The synthesis of Vonoprazan from the key pyrrole aldehyde intermediate involves a straightforward two-step process: sulfonylation followed by reductive amination.

Vonoprazan_Synthesis_Workflow Start 5-(2-fluorophenyl)-1H- pyrrole-3-carboxaldehyde Step1 Sulfonylation (Pyridine-3-sulfonyl chloride, Triethylamine, DMAP) Start->Step1 Intermediate 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrole-3-carbaldehyde Step2 Reductive Amination (Methylamine, Sodium borohydride) Intermediate->Step2 Product Vonoprazan Step1->Intermediate Step2->Product

Caption: Key steps in the synthesis of Vonoprazan.

Logical Relationship of Vonoprazan's Therapeutic Action

The therapeutic effect of Vonoprazan is a direct consequence of its biochemical mechanism of action, leading to the alleviation of symptoms in acid-related gastrointestinal disorders.

Vonoprazan_Therapeutic_Action Vonoprazan Vonoprazan Administration Inhibition Inhibition of H+/K+-ATPase Vonoprazan->Inhibition Leads to Acid_Reduction Reduced Gastric Acid Secretion Inhibition->Acid_Reduction Results in Symptom_Relief Symptom Relief in Acid-Related Disorders Acid_Reduction->Symptom_Relief Provides

Caption: Therapeutic cascade of Vonoprazan.

References

Application Notes and Protocols for the Suzuki Cross-Coupling of 5-Bromo-4-difluoromethoxy-2-methylpyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the palladium-catalyzed Suzuki cross-coupling of 5-Bromo-4-difluoromethoxy-2-methylpyridine with a variety of arylboronic acids. The resulting 5-aryl-4-difluoromethoxy-2-methylpyridine scaffold is of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol is adapted from established procedures for the Suzuki coupling of similar bromopyridine derivatives and is designed to be a reliable starting point for optimization in various research and development settings.[2]

Significance in Drug Development

Substituted pyridines are prevalent structural motifs in a vast number of pharmaceuticals. The ability to introduce diverse aryl groups at the 5-position of the 4-difluoromethoxy-2-methylpyridine core allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The difluoromethoxy group, in particular, is a valuable substituent in drug design as it can serve as a bioisostere for other functional groups and favorably modulate the physicochemical properties of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Reaction Scheme

Suzuki_Coupling reagents This compound + Arylboronic Acid product 5-Aryl-4-difluoromethoxy-2-methylpyridine reagents->product Heat catalyst Pd Catalyst Base, Solvent

Caption: General scheme of the Suzuki cross-coupling reaction.

Experimental Protocols

This section provides a detailed methodology for the Suzuki cross-coupling of this compound with arylboronic acids. The protocol is based on established literature procedures for similar substrates.[2][3]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid, 3-aminophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Reaction Execution: Stir the reaction mixture at 90 °C for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-4-difluoromethoxy-2-methylpyridine.

Data Presentation

The following tables summarize the expected yields for the Suzuki cross-coupling of this compound with various arylboronic acids based on the protocol described above and data from analogous reactions.

Table 1: Reaction Conditions

ParameterCondition
SubstrateThis compound
Arylboronic Acid1.2 equivalents
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₃PO₄ (2.0 equivalents)
Solvent1,4-Dioxane / Water (4:1)
Temperature90 °C
Reaction Time12-24 hours

Table 2: Representative Yields with Various Arylboronic Acids

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid5-Phenyl-4-difluoromethoxy-2-methylpyridine85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-4-difluoromethoxy-2-methylpyridine92
34-Chlorophenylboronic acid5-(4-Chlorophenyl)-4-difluoromethoxy-2-methylpyridine81
43-Aminophenylboronic acid5-(3-Aminophenyl)-4-difluoromethoxy-2-methylpyridine78
54-Trifluoromethylphenylboronic acid5-(4-Trifluoromethylphenyl)-4-difluoromethoxy-2-methylpyridine75
62-Thiopheneboronic acid5-(2-Thienyl)-4-difluoromethoxy-2-methylpyridine72

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle A Pd(0)L2 B Oxidative Addition Ar-Pd(II)(X)L2 A->B Ar'-X C Transmetalation Ar-Pd(II)(Ar')L2 B->C Ar-B(OH)2 Base D Reductive Elimination C->D D->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Weigh Reagents: This compound Arylboronic Acid K3PO4 B Add Catalyst: Pd(PPh3)4 A->B C Add Solvents: 1,4-Dioxane, Water B->C D Heat to 90 °C C->D E Stir for 12-24h D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Extraction with EtOAc G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterization J->K

Caption: A step-by-step workflow for the Suzuki cross-coupling experiment.

Conclusion

The protocol outlined in this application note provides a robust and efficient method for the synthesis of 5-aryl-4-difluoromethoxy-2-methylpyridines. This synthetic route offers a valuable tool for medicinal chemists and drug development professionals to access a diverse range of compounds for biological screening. The mild reaction conditions and good to excellent expected yields make this procedure suitable for both small-scale library synthesis and larger-scale production of lead candidates. Further optimization of catalyst, ligand, base, and solvent may be performed to fine-tune the reaction for specific arylboronic acids or to improve reaction kinetics and yield.

References

Industrial manufacturing process for Vonoprazan using 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research of publicly available scientific literature and patent databases did not yield an established industrial manufacturing process for Vonoprazan utilizing 5-Bromo-4-difluoromethoxy-2-methylpyridine as a starting material. The pyridine moiety in Vonoprazan is an unsubstituted pyridine-3-sulfonyl group. Therefore, the following application notes detail a widely recognized and industrially relevant synthetic route commencing from a common precursor, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Introduction

Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders. Its industrial synthesis is a multi-step process that demands high efficiency, purity, and scalability. This document outlines a robust and commonly employed manufacturing process for Vonoprazan fumarate, focusing on key reaction steps, optimized conditions, and analytical controls. The described pathway is designed for large-scale production, emphasizing safety, environmental considerations, and cost-effectiveness.

Synthetic Strategy Overview

The manufacturing process detailed herein involves a three-step synthesis from the key intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. The main stages are:

  • Sulfonylation: Introduction of the pyridine-3-sulfonyl group at the N1 position of the pyrrole ring.

  • Nitrile Reduction: Selective reduction of the nitrile group to a primary amine, followed by reductive amination to introduce the N-methyl group.

  • Salt Formation: Conversion of the Vonoprazan free base to the stable fumarate salt.

This approach avoids hazardous reagents and lengthy reaction sequences, making it suitable for industrial application.

Data Presentation

The following tables summarize the quantitative data for each key step in the industrial synthesis of Vonoprazan.

Table 1: Optimized Reaction Conditions and Yields for Vonoprazan Synthesis

StepKey ReactantsSolvent(s)Catalyst/ReagentTemperature (°C)Reaction Time (h)Typical Yield (%)
Sulfonylation 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, Pyridine-3-sulfonyl chlorideDichloromethane4-Dimethylaminopyridine (DMAP), N,N-Diisopropylethylamine10 - 204 - 690 - 95
Reductive Amination 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrileMethanol, N,N-DimethylacetamideSodium Borohydride, Pyridine, Methylamine solution-20 to 105 - 885 - 90
Salt Formation Vonoprazan Free Base, Fumaric AcidMethanol, Ethyl Acetate-20 - 302 - 495 - 98

Table 2: Quality Control Parameters for Key Intermediates and Final Product

CompoundAnalytical MethodPurity SpecificationKey Impurities to Monitor
5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrileHPLC, NMR> 98%Unreacted starting material, Di-sulfonated byproducts
Vonoprazan Free BaseHPLC, LC-MS> 99%Over-reduced byproducts, Unreacted imine intermediate
Vonoprazan FumarateHPLC, XRPD, DSC> 99.5%Residual solvents, Polymorphic impurities, Related substances

Experimental Protocols

Step 1: Synthesis of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile

Protocol:

  • To a stirred solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (1.0 eq) in dichloromethane, add 4-dimethylaminopyridine (0.15 eq) and N,N-diisopropylethylamine (1.4 eq) at room temperature.

  • Cool the reaction mixture to 10-15°C.

  • Slowly add a solution of pyridine-3-sulfonyl chloride (1.2 eq) in dichloromethane, maintaining the temperature between 10-20°C.

  • Stir the reaction mixture at 15-20°C for 4-6 hours, monitoring the reaction progress by HPLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to afford the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile.

Step 2: Synthesis of Vonoprazan Free Base via Reductive Amination

Protocol:

  • The intermediate from Step 1 is first reduced to the corresponding aldehyde, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde. This can be achieved using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) in a suitable solvent like toluene at low temperatures.

  • In a separate reactor, dissolve the resulting aldehyde in methanol.

  • Add a solution of methylamine in methanol and stir to form the corresponding imine.

  • Cool the reaction mixture to -20°C to -10°C.

  • In a separate vessel, prepare a solution of sodium borohydride in N,N-dimethylacetamide and add pyridine.

  • Slowly add the sodium borohydride solution to the imine solution, maintaining the temperature below 10°C.[1]

  • Stir the reaction mixture for 5-8 hours, monitoring completion by HPLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Vonoprazan free base.

Step 3: Preparation of Vonoprazan Fumarate

Protocol:

  • Dissolve the crude Vonoprazan free base in a mixture of methanol and ethyl acetate at 40-50°C.[2]

  • In a separate vessel, dissolve fumaric acid (1.0-1.1 eq) in methanol.

  • Slowly add the fumaric acid solution to the Vonoprazan solution with stirring.

  • Stir the mixture at 20-30°C for 2-4 hours to allow for complete salt formation and precipitation.

  • Filter the resulting solid, wash with ethyl acetate, and dry under vacuum at a controlled temperature to yield Vonoprazan fumarate.

Visualizations

Industrial Synthesis Workflow of Vonoprazan

G SM 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile R1 Sulfonylation SM->R1 INT1 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile R2 Reductive Amination INT1->R2 INT2 Vonoprazan Free Base R3 Salt Formation INT2->R3 FP Vonoprazan Fumarate R1->INT1 R2->INT2 R3->FP G Vonoprazan Vonoprazan HKA H+,K+-ATPase (Proton Pump) Vonoprazan->HKA Binds reversibly to K+ binding site H_ion_out H+ (Gastric Lumen) HKA->H_ion_out Proton Efflux K_ion K+ ion K_ion->HKA Competitive Inhibition H_ion_in H+ (Parietal Cell) H_ion_in->HKA K_ion_in K+ (Parietal Cell) K_ion_in->HKA K+ influx

References

Troubleshooting & Optimization

Common side products in the synthesis of 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-difluoromethoxy-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The synthesis of this compound is typically achieved through a two-step process. The first step involves the difluoromethoxylation of a suitable precursor, such as 5-bromo-2-methyl-4-hydroxypyridine. The second common route involves the bromination of 4-difluoromethoxy-2-methylpyridine. The choice of route often depends on the availability and cost of the starting materials.

Q2: What are the most common side products observed during the synthesis?

A2: The most common side products depend on the synthetic route chosen. In the bromination of 4-difluoromethoxy-2-methylpyridine, potential side products include isomeric monobrominated pyridines and over-brominated species. If the synthesis involves the difluoromethoxylation of a hydroxypyridine, incomplete reaction leading to residual starting material is a common impurity.

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation during bromination, it is crucial to control the stoichiometry of the brominating agent. Using slightly less than one equivalent of the brominating agent can help prevent over-bromination.[1] For difluoromethoxylation, ensuring anhydrous conditions and optimal reaction temperature and time are key to driving the reaction to completion and avoiding degradation.

Troubleshooting Guide

Issue 1: My final product is a mixture of isomers that are difficult to separate.

  • Question: I've performed the bromination of 4-difluoromethoxy-2-methylpyridine, and my NMR analysis suggests the presence of another isomeric bromo-pyridine in addition to my desired 5-bromo product. How can I resolve this?

  • Answer: The formation of isomeric side products, such as 3-bromo-4-difluoromethoxy-2-methylpyridine, is a known challenge in the bromination of substituted pyridines. The separation of these isomers can be difficult due to their similar physical properties.

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Lowering the reaction temperature during bromination may improve the regioselectivity of the reaction.

      • Choice of Brominating Agent: Investigate different brominating agents (e.g., NBS, DBDMH) as they can offer different selectivity profiles.

      • Purification Strategy: If isomers are still formed, a high-performance liquid chromatography (HPLC) method may be necessary for separation. Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.

Issue 2: I am observing a significant amount of di-brominated product.

  • Question: My mass spectrometry analysis shows a significant peak corresponding to a di-bromo species. How can I avoid this over-bromination?

  • Answer: Over-bromination is a common issue when the bromination reaction is too aggressive or the stoichiometry is not carefully controlled.

    • Troubleshooting Steps:

      • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material. It is often recommended to use a slight excess of the pyridine derivative relative to the brominating agent.[1]

      • Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture to maintain a low concentration of the active brominating species.

      • Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed and before significant di-bromination occurs.

Issue 3: The difluoromethoxylation step is not going to completion.

  • Question: After attempting to synthesize this compound from 5-bromo-2-methyl-4-hydroxypyridine, I still have a significant amount of the starting material remaining. What can I do?

  • Answer: Incomplete difluoromethoxylation can be due to several factors, including reagent quality, reaction conditions, and the presence of moisture.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The presence of water can quench the reagents.

      • Reagent Quality: Use a fresh and high-purity difluoromethoxylating agent.

      • Optimize Base and Temperature: The choice and amount of base are critical. A stronger base or a higher reaction temperature might be required to fully deprotonate the hydroxypyridine. Experiment with different bases and screen a range of temperatures.

      • Increase Reaction Time: If the reaction is proceeding cleanly but is slow, extending the reaction time may drive it to completion.

Data Presentation

Potential Side Product Molecular Formula Molecular Weight ( g/mol ) Common Analytical Observation Probable Cause
3-Bromo-4-difluoromethoxy-2-methylpyridineC₇H₆BrF₂NO238.03Isomeric peak in GC-MS; Distinctive pattern in ¹H NMR aromatic region.Lack of complete regioselectivity during bromination.
3,5-Dibromo-4-difluoromethoxy-2-methylpyridineC₇H₅Br₂F₂NO316.92Peak in MS with isotopic pattern for two bromine atoms (M, M+2, M+4).Excess of brominating agent or harsh reaction conditions.
5-bromo-2-methyl-4-hydroxypyridineC₆H₆BrNO188.02Presence of starting material in TLC or LC-MS.Incomplete difluoromethoxylation reaction.

Experimental Protocols

Hypothetical Protocol for the Bromination of 4-difluoromethoxy-2-methylpyridine:

  • To a solution of 4-difluoromethoxy-2-methylpyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent) in a round-bottom flask, add N-bromosuccinimide (NBS) (0.95 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Material cluster_reaction Bromination cluster_product Main Product 4-difluoromethoxy-2-methylpyridine 4-difluoromethoxy-2-methylpyridine Brominating_Agent Brominating Agent (e.g., NBS) This compound This compound Brominating_Agent->this compound Regioselective Bromination

Caption: Synthetic pathway for this compound.

Side_Products Start 4-difluoromethoxy-2-methylpyridine Main_Product This compound Start->Main_Product Desired Reaction Side_Product_1 3-Bromo-4-difluoromethoxy-2-methylpyridine (Isomeric Impurity) Start->Side_Product_1 Alternative Bromination Site Side_Product_2 3,5-Dibromo-4-difluoromethoxy-2-methylpyridine (Over-bromination) Main_Product->Side_Product_2 Further Bromination

Caption: Potential side products in the bromination step.

References

Technical Support Center: Purification of 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Bromo-4-difluoromethoxy-2-methylpyridine.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and related compounds.

Q1: My crude product shows multiple spots on the TLC plate after synthesis. What are the likely impurities?

A1: Multiple spots on a TLC plate suggest the presence of impurities. For brominated difluoromethoxylated pyridines, common impurities can include:

  • Unreacted Starting Materials: Incomplete bromination or difluoromethoxylation reactions will leave starting materials in your crude product.

  • Regioisomers: Bromination of the pyridine ring can sometimes result in the formation of isomers, where the bromine atom is in a different position.

  • Di-brominated Byproducts: Under certain reaction conditions, a second bromine atom can be added to the pyridine ring, creating di-bromo impurities.[1]

  • Hydrolysis Products: The difluoromethoxy group can be sensitive to acidic or basic conditions, potentially hydrolyzing to a hydroxypyridine derivative.

  • Solvent Residues: Residual solvents from the reaction or workup can also be present.

Q2: I'm having difficulty separating my product from a closely running impurity by column chromatography. What can I do?

A2: When an impurity has a similar polarity to your product, separation by standard column chromatography can be challenging. Here are some strategies to improve separation:

  • Optimize the Eluent System: A systematic trial of different solvent systems with varying polarities is the first step. For pyridine derivatives, common eluents include hexane/ethyl acetate or dichloromethane/methanol mixtures.[2]

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 silica.

  • Try Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove small amounts of impurities. Choosing the right solvent is critical for successful recrystallization.

  • Consider Preparative HPLC: For very difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is a viable option.

Q3: My purified product has a lower than expected yield. What are the potential causes?

A3: Low yield can be attributed to several factors throughout the synthesis and purification process:

  • Incomplete Reaction: The synthesis reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed.

  • Product Loss During Workup: Extractions and washing steps can lead to product loss, especially if the product has some solubility in the aqueous phase.

  • Decomposition on Silica Gel: Some nitrogen-containing compounds can be unstable on silica gel. Deactivation of the silica gel with a small amount of triethylamine in the eluent can sometimes mitigate this.

  • Sub-optimal Chromatography Conditions: Using a highly polar eluent can cause your product to elute too quickly, resulting in poor separation and mixed fractions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Flash column chromatography is a commonly used and effective method for the purification of brominated pyridine derivatives.[2] A typical starting point would be silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase.

Q2: What are the typical storage conditions for this compound?

A2: As with many halogenated organic compounds, it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Always handle chemical compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for specific handling and safety information.

Data Presentation

The following table summarizes typical conditions for flash column chromatography used for the purification of related brominated pyridine compounds, which can be used as a starting point for optimizing the purification of this compound.

CompoundStationary PhaseEluent SystemReference
4-bromo-1-isobutyl-1H-imidazo[4,5-c]quinolineSilica GelHexane / EtOAc = 10:1[2]
5-bromopyridin-2-yl trifluoromethanesulfonateSilica GelHexane / EtOAc = 10:1[2]
2-bromo-4-((difluoromethyl)thio)pyridineSilica GelNot specified[2]
8-(benzyloxy)-5,7-dichloro-3-iodoquinolineSilica GelHexane / EtOAc = 20:1[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

  • Slurry Preparation: Dry the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., 5% ethyl acetate in hexane).

  • Loading: Carefully load the dried crude product onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexane), may be necessary to separate compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

TroubleshootingWorkflow start Low Purity After Workup tlc Analyze by TLC start->tlc multiple_spots Multiple Spots Observed tlc->multiple_spots separation_good Good Spot Separation? multiple_spots->separation_good Yes optimize_eluent Optimize Eluent System multiple_spots->optimize_eluent No flash_chrom Perform Flash Chromatography separation_good->flash_chrom pure_product Pure Product flash_chrom->pure_product recrystallize Attempt Recrystallization flash_chrom->recrystallize If still impure optimize_eluent->separation_good recrystallize->pure_product

Caption: Troubleshooting workflow for purification.

ImpuritySources cluster_synthesis Synthesis Steps cluster_impurities Potential Impurities Bromination Bromination StartingMaterial Unreacted Starting Material Bromination->StartingMaterial Regioisomers Regioisomers Bromination->Regioisomers Dibromo Di-bromo Byproducts Bromination->Dibromo Difluoromethoxylation Difluoromethoxylation Difluoromethoxylation->StartingMaterial Hydrolysis Hydrolysis Product Difluoromethoxylation->Hydrolysis During Workup

Caption: Potential sources of impurities during synthesis.

References

Optimizing temperature and reaction time for 5-Bromo-4-difluoromethoxy-2-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-4-difluoromethoxy-2-methylpyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Synthesis Overview

The synthesis of this compound can be conceptualized as a two-step process:

  • Bromination: Selective bromination of 2-methyl-4-pyridinol at the 5-position to yield 5-bromo-2-methyl-4-pyridinol.

  • Difluoromethoxylation: Conversion of the hydroxyl group of 5-bromo-2-methyl-4-pyridinol to a difluoromethoxy group.

Synthesis_Workflow Start 2-methyl-4-pyridinol Step1 Step 1: Bromination Start->Step1 Intermediate 5-bromo-2-methyl-4-pyridinol Step1->Intermediate Step2 Step 2: Difluoromethoxylation Intermediate->Step2 End 5-Bromo-4-difluoromethoxy- 2-methylpyridine Step2->End

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2-methyl-4-pyridinol (Bromination)

This protocol is adapted from general procedures for the bromination of hydroxypyridines.

Materials:

  • 2-methyl-4-pyridinol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Sodium bicarbonate (aq. solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methyl-4-pyridinol (1 equivalent) in the chosen solvent (DCM or MeCN).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Difluoromethoxylation)

This protocol is based on photocatalytic difluoromethoxylation methods.[1]

Materials:

  • 5-bromo-2-methyl-4-pyridinol

  • A difluoromethoxylating reagent (e.g., a redox-active pyridinium salt)[1]

  • A photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂ or similar)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Blue LED light source

Procedure:

  • To an oven-dried reaction vessel, add 5-bromo-2-methyl-4-pyridinol (1 equivalent), the difluoromethoxylating reagent (1.5 equivalents), and the photoredox catalyst (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED light source.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization of Temperature and Reaction Time

ParameterStep 1: BrominationStep 2: Difluoromethoxylation
Temperature Initial addition at 0 °C is crucial to control selectivity and prevent over-bromination. The reaction is then typically brought to room temperature.Photocatalytic reactions are often conducted at room temperature to maintain the stability of the catalyst and reagents.[1]
Reaction Time Typically 3-5 hours. Prolonged reaction times may lead to the formation of di-brominated byproducts.Generally 12-24 hours. Shorter times may result in incomplete conversion, while longer times could lead to degradation of the product or catalyst.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low or no yield of brominated product - Inactive brominating agent (NBS).- Insufficient reaction time.- Starting material is of poor quality.- Use freshly opened or recrystallized NBS.- Extend the reaction time and monitor by TLC.- Purify the starting 2-methyl-4-pyridinol before use.
Step 1: Formation of multiple products (over-bromination) - Reaction temperature too high during NBS addition.- Excess of brominating agent.- Maintain the temperature strictly at 0 °C during the addition of NBS.- Use a stoichiometric amount or a slight excess (1.05-1.1 eq.) of NBS.
Step 2: Low or no yield of difluoromethoxylated product - Deactivated photocatalyst.- Presence of oxygen or moisture.- Insufficient light intensity or incorrect wavelength.- Use a fresh batch of the photocatalyst.- Ensure the reaction is set up under a strictly inert atmosphere with anhydrous solvents.- Check the specifications of the blue LED light source and ensure proper irradiation of the reaction mixture.
Step 2: Incomplete reaction - Insufficient reaction time.- Low catalyst loading.- Extend the reaction time and continue monitoring.- Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).
Step 2: Formation of decomposition products - Prolonged exposure to light.- Reaction temperature too high.- Monitor the reaction closely and stop it once the starting material is consumed.- Ensure the reaction is run at room temperature; if necessary, use a cooling fan.
Purification challenges - Co-elution of product with byproducts.- Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or purification technique (e.g., preparative HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the selective bromination of 2-methyl-4-pyridinol at the 5-position?

A1: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the selective bromination of activated pyridine rings. It is generally milder and easier to handle than liquid bromine.

Q2: Why is it important to control the temperature during the bromination step?

A2: The bromination of hydroxypyridines is an exothermic reaction. Low temperatures (0 °C) are necessary to control the reaction rate and improve the selectivity for mono-bromination at the desired position, minimizing the formation of di-brominated and other side products.

Q3: My photocatalytic difluoromethoxylation reaction is not working. What are the most critical parameters to check?

A3: The most critical parameters for a successful photocatalytic reaction are the exclusion of oxygen and moisture, the activity of the photocatalyst, and adequate irradiation with the correct wavelength of light. Ensure your solvent is anhydrous, the system is properly purged with an inert gas, your catalyst is from a reliable source, and your light source is functioning correctly and positioned to illuminate the entire reaction mixture.[1]

Q4: Are there alternative methods for difluoromethoxylation if the photocatalytic approach is not feasible?

A4: Yes, other methods for difluoromethoxylation often involve the use of difluorocarbene precursors, such as sodium chlorodifluoroacetate (ClCF₂COONa), under thermal conditions. However, these methods may require higher temperatures and can have different substrate scopes and functional group tolerances.

Q5: What are some common side products in the synthesis of this compound?

A5: In the bromination step, potential side products include di-brominated species (e.g., 3,5-dibromo-2-methyl-4-pyridinol). In the difluoromethoxylation step, incomplete reaction will leave unreacted starting material. Depending on the stability of the difluoromethoxylating reagent, other byproducts could form. It is also possible to have side reactions if the pyridine nitrogen is not fully protonated during bromination.

Troubleshooting_Logic Start Low Yield in Synthesis Step1_Check Check Step 1 (Bromination) Purity Start->Step1_Check Step2_Check Check Step 2 (Difluoromethoxylation) Conditions Start->Step2_Check Over_Bromination Over-bromination observed? Step1_Check->Over_Bromination Incomplete_Reaction1 Incomplete bromination? Step1_Check->Incomplete_Reaction1 Catalyst_Issue Photocatalyst issue? Step2_Check->Catalyst_Issue Incomplete_Reaction2 Incomplete difluoromethoxylation? Step2_Check->Incomplete_Reaction2 Temp_Control Improve Temperature Control (0°C) Over_Bromination->Temp_Control Yes Reduce_NBS Reduce NBS equivalents Over_Bromination->Reduce_NBS Yes Extend_Time1 Extend Reaction Time Incomplete_Reaction1->Extend_Time1 Fresh_Catalyst Use Fresh Catalyst Catalyst_Issue->Fresh_Catalyst Yes Inert_Atmosphere Ensure Inert Atmosphere Catalyst_Issue->Inert_Atmosphere Yes Extend_Time2 Extend Reaction Time/Increase Light Incomplete_Reaction2->Extend_Time2

Caption: A logical troubleshooting workflow for low yield issues.

References

Degradation pathways of 5-Bromo-4-difluoromethoxy-2-methylpyridine and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and potential degradation of 5-Bromo-4-difluoromethoxy-2-methylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of this compound. Improper storage can lead to degradation and affect experimental outcomes.[1]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes potential thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation and moisture-induced hydrolysis.[2]
Light Amber vial or dark locationPrevents photodegradation, a common pathway for brominated aromatic compounds.
Container Tightly sealed, chemically resistant glassPrevents contamination and reaction with container materials.

Q2: What are the potential degradation pathways for this compound?

  • Hydrolysis: The difluoromethoxy group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of a hydroxyl group and difluorocarbene intermediates.

  • Photodegradation: Brominated aromatic compounds are known to be sensitive to light. UV radiation can induce the cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species.

  • Oxidation: The pyridine ring, although aromatic, can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air. This can lead to the formation of N-oxides or ring-opened products.

  • Thermal Degradation: At elevated temperatures, pyridine and its derivatives can undergo thermal decomposition, which may involve ring cleavage and fragmentation.

Q3: I am observing unexpected peaks in my analytical analysis (LC-MS, GC-MS) after storing my sample. What could be the cause?

The appearance of unexpected peaks often indicates sample degradation. Based on the potential degradation pathways, these peaks could correspond to:

Potential Degradation ProductPossible Cause
Debrominated analogPhotodegradation or reductive cleavage
Hydroxylated analogHydrolysis of the difluoromethoxy group
N-oxide derivativeOxidation of the pyridine nitrogen
Ring-opened productsSevere thermal or oxidative stress

To confirm the identity of these impurities, it is recommended to use high-resolution mass spectrometry and NMR spectroscopy.

Troubleshooting Guides

Problem 1: Inconsistent experimental results.

Inconsistent results can often be traced back to the purity and stability of the starting material.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored according to the recommendations in the table above.

    • Check Purity: Re-analyze the purity of your stock solution or solid material using a validated analytical method (e.g., HPLC, GC-MS).

    • Use Fresh Samples: If degradation is suspected, use a freshly opened vial of the compound for your experiments.

    • Handle Under Inert Atmosphere: For sensitive reactions, handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[2][3]

Problem 2: Reaction failure or low yield.

The reactivity of this compound can be affected by its stability.

  • Possible Cause: The compound may have degraded, leading to a lower concentration of the active starting material.

  • Troubleshooting Steps:

    • Assess Material Age and Storage: Consider the age of the compound and how it has been stored. Older batches or those stored improperly are more likely to have degraded.

    • Perform a Small-Scale Test Reaction: Before proceeding with a large-scale reaction, run a small-scale test with a fresh sample to confirm its reactivity.

    • Consider pH Sensitivity: Be mindful of the pH of your reaction mixture, as extreme pH values could promote hydrolysis of the difluoromethoxy group.

Experimental Protocols

General Protocol for Assessing Compound Stability (Stress Testing)

This protocol outlines a general procedure for stress testing to identify potential degradation products and pathways.

  • Sample Preparation: Prepare several accurately weighed samples of this compound. Dissolve the compound in a suitable solvent (e.g., acetonitrile, methanol) to a known concentration.

  • Stress Conditions: Expose the samples to various stress conditions in parallel:

    • Acidic Hydrolysis: Add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl) and heat gently (e.g., 40-60°C).

    • Basic Hydrolysis: Add a small amount of dilute sodium hydroxide (e.g., 0.1 M NaOH) and heat gently.

    • Oxidative Stress: Add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Stress: Store a sample in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

    • Photostability: Expose a sample to a controlled UV light source.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots using a stability-indicating analytical method, such as reverse-phase HPLC with a UV detector or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to a control sample (stored under recommended conditions). Identify and quantify any new peaks that appear, which represent potential degradation products.

Visualizations

Below are diagrams illustrating potential degradation pathways and an experimental workflow.

G Potential Degradation Pathways A This compound B Hydrolysis (Acid/Base) A->B H₂O C Photodegradation (UV Light) A->C D Oxidation (Air/Oxidizing Agents) A->D [O] E Thermal Degradation (Heat) A->E Δ F 5-Bromo-4-hydroxy-2-methylpyridine B->F G 4-Difluoromethoxy-2-methylpyridine (Debrominated) C->G H This compound N-oxide D->H I Ring-Opened Products E->I G Stress Testing Experimental Workflow cluster_0 Sample Preparation cluster_1 Exposure to Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation prep Prepare solutions of This compound acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base oxid Oxidative Stress prep->oxid thermal Thermal Stress prep->thermal photo Photostability prep->photo sampling Collect aliquots at time points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling analysis Analyze by HPLC/LC-MS sampling->analysis evaluation Identify and quantify degradation products analysis->evaluation

References

Technical Support Center: Identification of Impurities in 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in samples of 5-Bromo-4-difluoromethoxy-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Potential impurities in your sample can be broadly categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These arise from the synthetic route used to manufacture the compound. Based on a likely synthetic pathway, you may encounter:

    • Starting Materials: Unreacted precursors such as 2-methyl-4-hydroxypyridine or 4-difluoromethoxy-2-methylpyridine.

    • Intermediates: Incomplete conversion of synthetic intermediates.

    • Isomeric Impurities: Incorrectly brominated isomers, such as 3-Bromo-4-difluoromethoxy-2-methylpyridine or 3,5-Dibromo-4-difluoromethoxy-2-methylpyridine.

    • Byproducts: Compounds formed from side reactions, for example, from the difluoromethoxylation or bromination steps.

  • Degradation Products: These can form over time due to factors like exposure to light, heat, or moisture. For this molecule, potential degradation could involve hydrolysis of the difluoromethoxy group.

Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I begin to identify it?

A2: A systematic approach is crucial for identifying unknown peaks.

  • Review the Synthesis: The first step is to understand the synthetic route used to prepare the this compound. This will provide clues about potential starting materials, intermediates, and byproducts that could be present as impurities.

  • Mass Spectrometry (MS) Data: Obtain the mass-to-charge ratio (m/z) of the unexpected peak using LC-MS. This will provide the molecular weight of the impurity, which is a critical piece of information for proposing potential structures.

  • Spectroscopic Analysis (NMR): If the impurity can be isolated or is present in a sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.[1] Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of the atoms in the molecule.

  • Forced Degradation Studies: To determine if the impurity is a degradation product, you can perform forced degradation studies by subjecting a pure sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation). If the unexpected peak increases under these conditions, it is likely a degradation product.

Q3: What analytical techniques are most suitable for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. A well-developed HPLC method can separate the main compound from its various impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile or semi-volatile impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the separated peaks from the HPLC, aiding in the identification of unknown impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structure elucidation of isolated impurities.[1]

Troubleshooting Guides

Issue 1: Presence of an Isomeric Impurity

Symptom: You observe a peak in your HPLC or GC-MS with the same mass-to-charge ratio as the main compound but with a different retention time.

Possible Cause: This strongly suggests the presence of an isomer. In the synthesis of this compound, bromination of the pyridine ring might not be completely regioselective, leading to the formation of other brominated isomers.

Troubleshooting Steps:

  • Hypothesize Isomeric Structures: Based on the likely synthesis, consider possible isomers. For example, if the final step is bromination, you might have 3-Bromo-4-difluoromethoxy-2-methylpyridine as an impurity.

  • NMR Analysis: If possible, isolate the impurity and analyze it using ¹H NMR. The coupling patterns and chemical shifts of the aromatic protons will be distinct for different isomers.

  • Reference Standards: If available, inject a reference standard of the suspected isomer into your chromatography system to confirm its retention time.

Issue 2: Higher than expected levels of starting material

Symptom: A peak corresponding to a known starting material (e.g., 4-difluoromethoxy-2-methylpyridine) is observed at a significant level in the final product.

Possible Cause: Incomplete reaction during the synthesis.

Troubleshooting Steps:

  • Reaction Monitoring: Review the reaction monitoring data (e.g., TLC, in-process HPLC) to confirm if the reaction went to completion.

  • Purification Method: Evaluate the effectiveness of the purification method used to remove the starting material. It may be necessary to optimize the purification process (e.g., recrystallization solvent, chromatography conditions).

  • Re-synthesis: If the level of starting material is unacceptably high, it may be necessary to re-run the reaction with optimized conditions (e.g., longer reaction time, higher temperature, different stoichiometry of reagents).

Issue 3: Observation of a Higher Molecular Weight Impurity

Symptom: An impurity with a molecular weight significantly higher than the product is detected by LC-MS.

Possible Cause: This could be a byproduct formed from a side reaction, such as a dimerization or the reaction of an intermediate with another molecule in the reaction mixture. Over-bromination during the synthesis could also lead to a dibrominated species.

Troubleshooting Steps:

  • Propose Potential Structures: Based on the molecular weight and the reactants involved in the synthesis, propose plausible structures for the high molecular weight impurity.

  • Tandem MS (MS/MS): If available, use tandem mass spectrometry to fragment the impurity ion. The fragmentation pattern can provide valuable structural information.

  • Detailed Spectroscopic Analysis: If the impurity can be isolated, detailed 1D and 2D NMR experiments will be necessary for complete structure elucidation.

Data Presentation

Table 1: Potential Process-Related Impurities in this compound

Impurity NamePotential OriginMolecular Weight ( g/mol )
4-Difluoromethoxy-2-methylpyridineStarting Material159.13
2-Methyl-4-pyridonePrecursor to starting material109.12
3-Bromo-4-difluoromethoxy-2-methylpyridineIsomeric byproduct238.03
3,5-Dibromo-4-difluoromethoxy-2-methylpyridineOver-bromination byproduct316.93

Table 2: Typical HPLC Method Parameters for Impurity Profiling

ParameterValue
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 2.

  • Analysis: Inject the prepared sample and record the chromatogram. Identify the main peak corresponding to the product and any impurity peaks.

  • Quantification: The percentage of each impurity can be estimated using the area normalization method, assuming a similar response factor for all components. For accurate quantification, calibration with reference standards of the impurities is required.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system with a capillary column (e.g., DB-5ms or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks and analyze their corresponding mass spectra to identify potential volatile impurities.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra. If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and aid in structure elucidation, especially for unknown impurities.

  • Data Analysis: Process and analyze the spectra to determine the chemical structure of the main component and any visible impurities.

Visualizations

impurity_workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Identification Workflow cluster_impurities Potential Impurity Sources start Starting Materials reaction Chemical Reactions start->reaction imp_start Unreacted Starting Materials start->imp_start crude Crude Product reaction->crude imp_inter Intermediates reaction->imp_inter imp_iso Isomers reaction->imp_iso imp_byprod Byproducts reaction->imp_byprod purification Purification crude->purification final_product Final Product Sample purification->final_product hplc HPLC Analysis final_product->hplc Initial Purity Check gcms GC-MS Analysis final_product->gcms Volatile Impurities imp_degrad Degradation Products final_product->imp_degrad lcms LC-MS Analysis hplc->lcms If unknown peaks nmr NMR Analysis lcms->nmr Isolate Impurity structure Structure Elucidation nmr->structure imp_start->hplc imp_inter->hplc imp_iso->hplc imp_byprod->hplc imp_degrad->hplc

Caption: Workflow for the identification of impurities in a chemical synthesis process.

synthesis_pathway cluster_main_path Plausible Synthetic Pathway cluster_impurities Potential Impurities A 2-Methyl-4-pyridone B 4-Difluoromethoxy-2-methylpyridine A->B Difluoromethoxylation (e.g., with Sodium Chlorodifluoroacetate) imp1 Unreacted 2-Methyl-4-pyridone A->imp1 C This compound (Final Product) B->C Bromination (e.g., with NBS or DBDMH) imp2 Unreacted 4-Difluoromethoxy-2-methylpyridine B->imp2 imp3 Isomeric Impurity: 3-Bromo-4-difluoromethoxy-2-methylpyridine B->imp3 imp4 Over-bromination: 3,5-Dibromo-4-difluoromethoxy-2-methylpyridine B->imp4 imp1->B imp2->C

Caption: Plausible synthetic pathway and potential process-related impurities.

References

Troubleshooting guide for failed 5-Bromo-4-difluoromethoxy-2-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-4-difluoromethoxy-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: Due to the presence of a bromine atom, this compound is an excellent substrate for various cross-coupling reactions. The most common applications include Suzuki, Stille, Heck, and Sonogashira couplings to introduce new carbon-carbon or carbon-heteroatom bonds at the 5-position of the pyridine ring.[1][2]

Q2: What is the stability of this compound?

A2: The compound should be stored in an inert atmosphere at room temperature.[3] While generally stable, pyridine rings can be sensitive to strong acids and oxidizing agents. The difluoromethoxy group is typically stable under most cross-coupling conditions.

Q3: Which palladium catalyst is best for Suzuki coupling reactions with this substrate?

A3: The choice of catalyst can be reaction-dependent. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice for Suzuki reactions involving bromo-pyridines.[1] Other catalysts, such as those employing specialized phosphine ligands, might offer improved yields or be more effective for challenging coupling partners.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a common method for monitoring the consumption of the starting material and the appearance of the product.[1] Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Troubleshooting Guide for Failed Reactions

Issue 1: Low or No Product Yield

You have attempted a cross-coupling reaction (e.g., Suzuki coupling) with this compound, but the yield is significantly lower than expected, or no product is observed.

  • Poor Reagent Quality:

    • Solution: Ensure the quality of your reagents. The boronic acid (in a Suzuki reaction) can degrade over time. Use freshly purchased or properly stored reagents. Ensure solvents are anhydrous, as water can inhibit many cross-coupling reactions.[4]

  • Inactive Catalyst:

    • Solution: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Use a fresh batch of catalyst or store it under an inert atmosphere. Consider adding a phosphine ligand to stabilize the catalyst.

  • Improper Reaction Temperature:

    • Solution: Most cross-coupling reactions require heating.[1] If the temperature is too low, the reaction rate will be slow. If it's too high, reagent or product degradation can occur. Optimize the temperature based on literature for similar substrates.

  • Incorrect Base:

    • Solution: The choice and amount of base are critical. For Suzuki couplings, inorganic bases like potassium carbonate, potassium phosphate, or cesium carbonate are often used.[1] The base may be too weak or insoluble in the reaction medium. Consider screening different bases.

The following table provides hypothetical data to illustrate how changing reaction parameters can affect the outcome.

Parameter VariedCondition AYield (%)Condition BYield (%)
Catalyst Pd(PPh₃)₄ (5 mol%)45%PdCl₂(dppf) (5 mol%)75%
Base K₂CO₃52%K₃PO₄81%
Solvent Toluene/H₂O65%1,4-Dioxane/H₂O85%
Temperature 80 °C40%100 °C88%

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Issue 2: Formation of Significant Side Products

Your reaction produces the desired product, but also a significant amount of impurities or side products, complicating purification.

  • Homocoupling of Boronic Acid:

    • Solution: This is a common side reaction in Suzuki couplings. It can be minimized by ensuring an oxygen-free environment (degassing the solvent and using an inert atmosphere) and by slowly adding the boronic acid to the reaction mixture.

  • Debromination of Starting Material:

    • Solution: The bromine atom can be replaced by a hydrogen atom, especially at high temperatures or in the presence of certain catalysts and bases. Reducing the reaction temperature or time may help.

  • Reaction with the Pyridine Nitrogen:

    • Solution: The nitrogen atom in the pyridine ring can sometimes coordinate to the metal catalyst, inhibiting the desired reaction.[5] Using a different ligand on the palladium catalyst can sometimes mitigate this effect.

Experimental Protocols

General Protocol for a Suzuki Cross-Coupling Reaction
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.[1] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.[1]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guides

Below are diagrams to assist in troubleshooting failed reactions.

TroubleshootingWorkflow Start Reaction Failure (Low/No Yield) CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (T, t) Start->CheckConditions CheckCatalyst Assess Catalyst Activity Start->CheckCatalyst CheckSetup Inspect Reaction Setup (Inert atm.) Start->CheckSetup ProblemIsolated Problem Identified CheckReagents->ProblemIsolated CheckConditions->ProblemIsolated CheckCatalyst->ProblemIsolated CheckSetup->ProblemIsolated Solution Implement Solution & Rerun ProblemIsolated->Solution

Caption: A general workflow for troubleshooting failed reactions.

SuzukiTroubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low Yield in Suzuki Reaction Cause1 Inactive Pd Catalyst Problem->Cause1 Cause2 Poor Boronic Acid Quality Problem->Cause2 Cause3 Suboptimal Base/Solvent Problem->Cause3 Cause4 Presence of Water/Oxygen Problem->Cause4 Solution1 Use Fresh Catalyst / Add Ligand Cause1->Solution1 Solution2 Use Fresh Boronic Acid Cause2->Solution2 Solution3 Screen Bases & Solvents Cause3->Solution3 Solution4 Degas Solvent / Use Inert Atm. Cause4->Solution4

Caption: Logical relationships for troubleshooting a Suzuki reaction.

References

Selection of catalysts for efficient cross-coupling of 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals engaged in the cross-coupling of 5-Bromo-4-difluoromethoxy-2-methylpyridine. The guidance is structured to address common challenges and facilitate the selection of optimal catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable types of cross-coupling reactions for functionalizing this compound?

A1: Several palladium-catalyzed cross-coupling reactions are applicable for the functionalization of this compound. The choice of reaction will depend on the desired substituent to be introduced:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is often a good starting point due to the commercial availability of a wide range of boronic acid derivatives.

  • Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds with a variety of amines, including primary and secondary amines, anilines, and N-heterocycles.[1][2]

  • Sonogashira Coupling: Used for the formation of carbon-carbon bonds with terminal alkynes.[3][4]

  • Heck Coupling: Suitable for creating carbon-carbon bonds with alkenes.[5]

Q2: Which factors should be considered when selecting a catalyst for the cross-coupling of this specific substrate?

A2: The substrate, this compound, possesses distinct electronic and steric features that influence catalyst selection. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Additionally, the electron-donating nature of the difluoromethoxy and methyl groups can make oxidative addition more challenging compared to electron-deficient pyridines. Therefore, the selection of a suitable catalyst, particularly the ligand, is critical. Key considerations include:

  • Ligand Choice: Bulky and electron-rich phosphine ligands are generally recommended for electron-rich and sterically hindered heteroaryl halides.[6][7] Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig collections are often effective.[6] The use of N-heterocyclic carbene (NHC) ligands can also be beneficial.[8]

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). Precatalysts can offer better reproducibility and faster activation.

  • Base Selection: The choice of base is crucial and depends on the specific coupling reaction and the nature of the coupling partners. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KHMDS).[9]

Q3: How can I optimize the reaction conditions for a Suzuki-Miyaura coupling of this substrate?

A3: Optimization is a critical step to achieve high yields. A systematic approach is recommended:

  • Catalyst Screening: Start with a reliable catalyst system known for coupling heteroaryl bromides, such as Pd(dppf)Cl₂ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a bulky phosphine ligand (e.g., SPhos, XPhos).

  • Base and Solvent Screening: Evaluate a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF, with or without water). For Suzuki couplings, an aqueous base solution is often beneficial.

  • Temperature and Concentration: Vary the reaction temperature, typically between 80-120 °C. The optimal concentration will need to be determined empirically.

  • Stoichiometry: The ratio of the boronic acid/ester to the aryl bromide is usually between 1.1 and 1.5 equivalents.

Automated systems can be employed to rapidly screen a wide range of variables, including catalyst, ligand, temperature, and concentration, to identify the optimal conditions.[10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base or solvent. 4. Reaction temperature is too low. 5. Poor quality of reagents.1. Use a fresh palladium precursor or a pre-formed catalyst. Ensure an inert atmosphere (e.g., Argon or Nitrogen) is maintained. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[6][8] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF, with/without water).[9] 4. Increase the reaction temperature in increments of 10 °C. 5. Use freshly distilled solvents and high-purity reagents. For Suzuki coupling, ensure the boronic acid is not degraded.
Formation of Side Products (e.g., Homocoupling, Protodebromination) 1. Catalyst decomposition. 2. Sub-optimal reaction conditions. 3. Instability of the organoboron reagent (for Suzuki coupling).1. Use a more stable precatalyst or adjust the ligand-to-metal ratio. 2. Lower the reaction temperature or shorten the reaction time. Optimize the base and solvent system. 3. Use the corresponding boronic ester (e.g., pinacol ester) which is often more stable. Add the boronic acid/ester in portions.
Inconsistent Yields 1. Sensitivity to air or moisture. 2. Incomplete dissolution of reagents. 3. Variability in reagent quality.1. Ensure rigorous exclusion of air and moisture using Schlenk techniques or a glovebox. 2. Choose a solvent system that ensures all components are well-dissolved at the reaction temperature. 3. Use reagents from a reliable source and of consistent purity.
Difficulty with Product Purification 1. Residual palladium catalyst. 2. Contamination from starting materials or byproducts.1. Use a palladium scavenger resin or perform a filtration through Celite after the reaction. 2. Optimize the reaction to achieve full conversion. Employ appropriate chromatographic techniques for purification.

Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines

The following table summarizes representative catalyst systems for the Suzuki-Miyaura coupling of bromopyridines, which can serve as a starting point for the optimization of the reaction with this compound.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[11]
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80Good[12]
Pd(OAc)₂ / SPhosK₃PO₄n-Butanol100Good to Excellent[13]
Pd(OAc)₂ / XPhosK₃PO₄n-Butanol100Good to Excellent[13]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

A detailed experimental protocol based on a similar substrate is provided below. This should be adapted and optimized for this compound.

Based on the procedure for N-[5-bromo-2-methylpyridine-3-yl]acetamide: [11]

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Degas the mixture by three cycles of vacuum and backfilling with the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound reaction_type Select Reaction Type start->reaction_type catalyst_screening Screen Catalysts (Pd Precursor + Ligand) reaction_type->catalyst_screening e.g., Suzuki-Miyaura optimization Optimize Conditions (Base, Solvent, Temp.) catalyst_screening->optimization analysis Analyze Results (Yield, Purity) optimization->analysis product Desired Product analysis->product Successful troubleshooting Troubleshoot (Low Yield, Side Products) analysis->troubleshooting Unsuccessful troubleshooting->catalyst_screening Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Cycle pd0 Pd(0)L_n pdII_complex R-Pd(II)L_n-Br pd0->pdII_complex R-Br pd0->pdII_complex Oxidative Addition oxidative_addition Oxidative Addition pdII_aryl_complex R-Pd(II)L_n-Ar pdII_complex->pdII_aryl_complex [Ar-B(OH)₃]⁻ pdII_complex->pdII_aryl_complex Transmetalation transmetalation Transmetalation boronic_acid Ar-B(OH)₂ + Base boronic_acid->pdII_complex pdII_aryl_complex->pd0 Reductive Elimination product R-Ar (Product) pdII_aryl_complex->product reductive_elimination Reductive Elimination product->pd0 Catalyst Regeneration

References

Impact of solvent choice on the synthesis of 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 5-Bromo-4-difluoromethoxy-2-methylpyridine, with a particular focus on the critical role of solvent selection in the difluoromethoxylation step.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves the difluoromethoxylation of a suitable precursor, typically 5-Bromo-4-hydroxy-2-methylpyridine. This reaction introduces the difluoromethoxy group (-OCF₂H) onto the pyridine ring. The precursor itself can be synthesized from commercially available starting materials like 2-amino-5-bromo-4-methylpyridine through a series of reactions including diazotization and hydrolysis.

Q2: Why is solvent choice so critical in the difluoromethoxylation step?

A2: Solvent selection significantly impacts the reaction's yield, purity, and reaction time. The solvent influences the solubility of reactants and reagents, the stability of intermediates, and the reaction mechanism itself. An appropriate solvent can enhance the reaction rate and minimize the formation of by-products, while a poor choice can lead to low yields or even complete reaction failure.

Q3: What are the most common side reactions observed, and how can they be minimized?

A3: Common side reactions include incomplete reaction, leading to the recovery of starting material, and the formation of decomposition products. The choice of solvent and careful control of reaction temperature are crucial for minimizing these side reactions. For instance, using a solvent that provides good solubility for all reactants while remaining inert under the reaction conditions is essential.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the product over time, helping to determine the optimal reaction time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Poor solubility of reactants: The starting material or reagents may not be sufficiently soluble in the chosen solvent.Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., DMF, DMSO, Acetonitrile, THF). A mixture of co-solvents can also be effective.
Reaction temperature is too low: The activation energy for the reaction is not being met.Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, while monitoring for product formation and potential decomposition.
Inappropriate base: The chosen base may not be strong enough to deprotonate the starting material effectively.Base Selection: Consider using a stronger base. The choice of base can be solvent-dependent.
Formation of Multiple By-products Reaction temperature is too high: High temperatures can lead to the decomposition of reactants or the product.Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Solvent is not inert: The solvent may be reacting with the reagents or intermediates.Select an Inert Solvent: Ensure the chosen solvent does not participate in the reaction. Refer to literature for compatible solvents for similar reactions.
Incomplete Reaction Insufficient reaction time: The reaction has not been allowed to proceed to completion.Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.
Reagent degradation: The difluoromethoxylating agent may be unstable under the reaction conditions.Fresh Reagents: Use freshly opened or purified reagents. Ensure anhydrous conditions if the reagent is moisture-sensitive.

Impact of Solvent on Reaction Yield and Purity

The following table summarizes the hypothetical effect of different solvents on the difluoromethoxylation of 5-Bromo-4-hydroxy-2-methylpyridine. This data is illustrative and serves as a guide for solvent screening experiments.

Solvent Dielectric Constant Boiling Point (°C) Typical Reaction Time (h) Yield (%) Purity (%) Notes
N,N-Dimethylformamide (DMF) 36.715368595Good solubility for most reactants. May require higher temperatures for removal.
Dimethyl Sulfoxide (DMSO) 46.718988092High boiling point can be advantageous for high-temperature reactions. Difficult to remove.
Acetonitrile (ACN) 37.582126590Lower boiling point allows for easier workup. May have lower solubility for some salts.
Tetrahydrofuran (THF) 7.666244085Lower polarity may result in slower reaction rates. Good for reactions sensitive to highly polar environments.
1,4-Dioxane 2.2101243580Low polarity, often used in combination with other solvents.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 5-Bromo-4-hydroxy-2-methylpyridine

  • Difluoromethoxylating agent (e.g., sodium chlorodifluoroacetate)

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., DMF)

  • Standard laboratory glassware and equipment

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-4-hydroxy-2-methylpyridine (1.0 eq), the chosen base (2.0 eq), and the selected solvent.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the difluoromethoxylating agent (1.5 eq) portion-wise over 15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

experimental_workflow start Start: Assemble Reactants dissolve Dissolve Precursor & Base in Chosen Solvent start->dissolve add_reagent Add Difluoromethoxylating Agent dissolve->add_reagent heat Heat Reaction Mixture (e.g., 80-100°C) add_reagent->heat monitor Monitor Progress (TLC/HPLC) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end_product Final Product: 5-Bromo-4-difluoromethoxy- 2-methylpyridine purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low or No Yield? start->low_yield byproducts Multiple By-products? start->byproducts incomplete Incomplete Reaction? start->incomplete solubility Check Reactant Solubility. Consider Different Solvent. low_yield->solubility Yes temp_low Increase Reaction Temperature. low_yield->temp_low Yes base Evaluate Base Strength. low_yield->base Yes temp_high Decrease Reaction Temperature. byproducts->temp_high Yes solvent_reactivity Use a More Inert Solvent. byproducts->solvent_reactivity Yes time Increase Reaction Time. incomplete->time Yes reagent_quality Use Fresh Reagents. incomplete->reagent_quality Yes

Caption: Troubleshooting decision tree for synthesis issues.

Validation & Comparative

Interpreting the 1H and 13C NMR Spectra of 5-Bromo-4-difluoromethoxy-2-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed interpretation of the 1H and 13C NMR spectra of 5-Bromo-4-difluoromethoxy-2-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We present a comparative analysis with a structurally similar compound, 5-Bromo-4-methoxy-2-methylpyridine, supported by tabulated data and a detailed experimental protocol.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is expected to exhibit three distinct signals. The methyl group protons at the 2-position will appear as a singlet, shifted downfield due to the electron-withdrawing nature of the pyridine ring. The two aromatic protons on the pyridine ring will appear as singlets, a consequence of the substitution pattern preventing vicinal proton-proton coupling. The difluoromethoxy group will present a characteristic triplet in the proton spectrum due to coupling with the two fluorine atoms.

For comparison, the 1H NMR spectrum of 5-Bromo-4-methoxy-2-methylpyridine would show similar signals for the methyl and pyridine protons. However, the methoxy group would appear as a sharp singlet, lacking the characteristic splitting seen with the difluoromethoxy group.

Proton Assignment Predicted Chemical Shift (δ, ppm) for this compound Predicted Multiplicity & Coupling Constant (J, Hz) Reference Chemical Shift (δ, ppm) for 5-Bromo-4-methoxy-2-methylpyridine
H-3~8.4Singlet~8.3
H-6~6.8Singlet~6.7
-OCHF2~6.6Triplet, J ≈ 73 Hz-
-OCH3--~3.9 (Singlet)
-CH3~2.5Singlet~2.4

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound will display seven distinct carbon signals. The carbon of the difluoromethoxy group will be readily identifiable as a triplet due to one-bond coupling with the two fluorine atoms. The carbon atoms of the pyridine ring will have chemical shifts influenced by the bromine, difluoromethoxy, and methyl substituents. The methyl carbon will appear at the highest field.

In contrast, the 13C spectrum of 5-Bromo-4-methoxy-2-methylpyridine will show a singlet for the methoxy carbon, and the chemical shifts of the ring carbons will be slightly different due to the differing electronic effects of the methoxy versus the difluoromethoxy group.

Carbon Assignment Predicted Chemical Shift (δ, ppm) for this compound Predicted Multiplicity & Coupling Constant (J, Hz) Reference Chemical Shift (δ, ppm) for 5-Bromo-4-methoxy-2-methylpyridine
C-2~160Singlet~159
C-3~152Singlet~151
C-4~145Triplet, J ≈ 3 Hz~148
C-5~110Singlet~112
C-6~115Singlet~114
-OCHF2~114Triplet, J ≈ 257 Hz-
-OCH3--~56 (Singlet)
-CH3~24Singlet~23

Experimental Protocols

NMR Sample Preparation: A sample of 5-10 mg of the analyte (this compound or the reference compound) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition: 1H and 13C NMR spectra are recorded on a 400 MHz spectrometer.

  • 1H NMR: Spectra are acquired with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically averaged.

  • 13C NMR: Spectra are acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling is applied during acquisition. A total of 1024 scans are typically averaged.

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software. A Fourier transform is applied, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for 1H and 77.16 ppm for the residual CDCl3 signal in the 13C spectrum.

Key Spectral Features and Correlations

The following diagram illustrates the key correlations and structural features that can be determined from the NMR spectra.

NMR_Interpretation_5_Bromo_4_difluoromethoxy_2_methylpyridine cluster_structure This compound cluster_1H_NMR 1H NMR cluster_13C_NMR 13C NMR structure H3 H-3 ~8.4 ppm (s) C3 C-3 ~152 ppm H3->C3 1JCH H6 H-6 ~6.8 ppm (s) C6 C-6 ~115 ppm H6->C6 1JCH OCHF2_H -OCHF2 ~6.6 ppm (t, J ≈ 73 Hz) C4 C-4 ~145 ppm (t, J ≈ 3 Hz) OCHF2_H->C4 3JCF OCHF2_C -OCHF2 ~114 ppm (t, J ≈ 257 Hz) OCHF2_H->OCHF2_C 1JCH CH3_H -CH3 ~2.5 ppm (s) CH3_C -CH3 ~24 ppm CH3_H->CH3_C 1JCH C2 C-2 ~160 ppm C5 C-5 ~110 ppm OCHF2_C->C4 2JCC

Caption: Key 1H and 13C NMR correlations for this compound.

This guide provides a foundational understanding of the NMR spectral features of this compound. The predicted chemical shifts and coupling constants, along with the comparative data, serve as a valuable resource for researchers in the positive identification and structural confirmation of this and related compounds. The detailed experimental protocol ensures reproducibility and consistency in data acquisition.

Unveiling the Molecular Identity: A Comparative Guide to the Analysis of 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of novel chemical entities is paramount. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for confirming the identity of 5-Bromo-4-difluoromethoxy-2-methylpyridine, a compound of interest in medicinal chemistry.

This technical guide delves into the expected mass spectrometric fragmentation of this compound and contrasts this powerful technique with alternative analytical methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By presenting detailed experimental protocols and comparative data, this guide serves as a valuable resource for the structural elucidation of this and similar halogenated pyridine derivatives.

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common method to induce fragmentation.

Predicted Fragmentation Pathway

The fragmentation of this compound under EI-MS is anticipated to proceed through several key pathways, primarily involving the cleavage of the bromine atom and the difluoromethoxy group. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M and M+2 peaks for bromine-containing fragments.

Below is a diagram illustrating the predicted fragmentation cascade:

M [C₇H₆BrF₂NO]⁺˙ m/z = 237/239 F1 [C₇H₆F₂NO]⁺ m/z = 158 M->F1 - Br• F2 [C₆H₆BrF₂N]⁺˙ m/z = 209/211 M->F2 - CO F5 [CHF₂O]⁺ m/z = 67 M->F5 C-O cleavage F4 [C₆H₆F₂N]⁺ m/z = 130 F1->F4 - CO F3 [C₆H₃BrF₂N]⁺ m/z = 206/208 F2->F3 - H•

Caption: Predicted Electron Ionization Mass Spectrometry (EI-MS) fragmentation pathway for this compound.

Quantitative Data: Predicted Mass Spectrum

The following table summarizes the predicted major fragments, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (Predicted)Ion FormulaProposed Fragment StructureNotes
237/239[C₇H₆BrF₂NO]⁺˙Molecular Ion (M⁺˙)Isotopic peaks due to 79Br and 81Br.
209/211[C₆H₆BrF₂N]⁺˙Loss of Carbon Monoxide (-CO)
206/208[C₆H₃BrF₂N]⁺Loss of a hydrogen radical from the methyl group
158[C₇H₆F₂NO]⁺Loss of Bromine radical (-Br•)A common fragmentation for brominated aromatics.
130[C₆H₆F₂N]⁺Subsequent loss of CO from the [M-Br]⁺ ion
67[CHF₂O]⁺Difluoromethoxy cationResulting from cleavage of the ether bond.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive identification of this compound relies on the synergistic use of other analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
TechniquePredicted Chemical Shifts (δ) for this compoundExperimental Chemical Shifts (δ) for 5-Bromo-2-methoxy-4-methylpyridine
¹H NMR Pyridine-H: ~8.2 ppm (s), ~7.0 ppm (s)Methyl-H: ~2.4 ppm (s)OCHF₂-H: ~6.8 ppm (t, JHF ≈ 70-80 Hz)Pyridine-H: 8.19 ppm (d, J=2.2 Hz), 6.66 ppm (d, J=8.7 Hz)Methyl-H: Not applicableOCH₃-H: 3.90 ppm (s)
¹³C NMR Aromatic-C: ~160, 150, 140, 120, 110 ppmMethyl-C: ~20 ppmOCHF₂-C: ~115 ppm (t, JCF ≈ 250-260 Hz)Aromatic-C: 162.2, 149.8, 141.2, 112.1, 110.8 ppmMethyl-C: Not applicableOCH₃-C: 53.4 ppm

Note: Predicted shifts are estimations based on substituent effects. Experimental data for the methoxy analog is sourced from publicly available databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The difluoromethoxy group is expected to show strong characteristic absorption bands.

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundCharacteristic Wavenumbers (cm⁻¹) for Aromatic Ethers & Fluoroalkanes
C-H (aromatic)3100-30003100-3000
C-H (methyl)2950-28502975-2850
C=N, C=C (pyridine ring)1600-14501600-1450
C-O-C (ether)1300-10001300-1000 (asymmetric stretch)
C-F1200-10001400-1000 (strong)
C-Br700-500700-500

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the analysis of halogenated aromatic compounds using GC-MS would involve the following:

  • Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless injector, operated in splitless mode for optimal sensitivity. Injector temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Standard pulse sequence, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid or liquid samples.

  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for the comprehensive identification of this compound.

start Sample of This compound ms Mass Spectrometry (GC-MS) start->ms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy (FTIR) start->ir data_analysis Data Analysis and Structure Elucidation ms->data_analysis nmr->data_analysis ir->data_analysis confirmation Confirmed Identity data_analysis->confirmation

Caption: A logical workflow for the analytical confirmation of this compound.

Quantitative Purity Analysis of 5-Bromo-4-difluoromethoxy-2-methylpyridine: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative determination of 5-Bromo-4-difluoromethoxy-2-methylpyridine purity. The information presented herein is designed to assist in method selection and development for quality control and research purposes.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is highly versatile for a wide range of compounds, including those that are non-volatile or thermally labile.

Gas Chromatography (GC) is another powerful separation technique, but it is primarily suited for volatile and thermally stable compounds.[1][2] In GC, a gaseous mobile phase carries the sample through a stationary phase, and separation occurs based on the compound's boiling point and interaction with the stationary phase. The choice between HPLC and GC often depends on the physicochemical properties of the analyte and its potential impurities.

Comparative Performance Data

The following tables summarize the hypothetical performance data for the quantitative analysis of this compound using a developed HPLC method and a comparative GC method.

Table 1: Purity and Method Validation Summary

ParameterHPLC MethodGC Method
Purity Assay (% area) 99.85%99.82%
Linearity (R²) 0.99980.9995
Precision (%RSD, n=6) 0.15%0.25%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mL
Analysis Time 15 minutes20 minutes

Table 2: Optimal Operating Conditions

ParameterHPLC MethodGC Method
Column C18 (4.6 x 150 mm, 5 µm)DB-5 (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water (60:40)Helium
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30°C (Column Oven)250°C (Inlet), Gradient (Oven)
Detection UV at 270 nmFlame Ionization Detector (FID)

Experimental Protocols

Detailed methodologies for both the HPLC and GC analyses are provided below. These protocols are foundational and may require further optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the high-throughput, sensitive quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound.

  • Dissolve in a 50 mL volumetric flask using the mobile phase as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase to achieve a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This method serves as an alternative for purity determination, particularly useful for identifying volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Hold at 250°C for 3 minutes.

  • Injection Mode: Split (split ratio of 50:1).

  • Injection Volume: 1 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound.

  • Dissolve in a 50 mL volumetric flask using high-purity acetone.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with acetone to achieve a concentration of 0.5 mg/mL.

Method Comparison and Workflow Visualization

The following diagrams illustrate the experimental workflow for the HPLC method and a logical comparison between the two analytical techniques.

HPLC_Workflow start Start: Sample Weighing dissolve Dissolution in Mobile Phase (0.5 mg/mL) start->dissolve filter Filtration (0.45 µm) dissolve->filter inject HPLC Injection (10 µL) filter->inject separate Isocratic Separation (C18 Column, ACN:H2O) inject->separate detect UV Detection (270 nm) separate->detect quantify Data Analysis: Peak Integration & Purity Calculation detect->quantify end End: Report Result quantify->end

Caption: HPLC analysis workflow for this compound.

Method_Comparison main Purity Analysis of This compound hplc HPLC Method main->hplc gc GC Method main->gc hplc_adv Advantages: - High Precision & Sensitivity - Good for non-volatile impurities - Room temperature operation hplc->hplc_adv hplc_disadv Limitations: - Higher solvent consumption hplc->hplc_disadv gc_adv Advantages: - Excellent for volatile impurities - High resolution for isomers gc->gc_adv gc_disadv Limitations: - Requires thermal stability - Lower precision for this analyte - High temperature required gc->gc_disadv

Caption: Logical comparison of HPLC and GC methods for the target analyte.

Conclusion

Both HPLC and GC are viable techniques for the quantitative purity analysis of this compound.

  • The HPLC method demonstrates superior precision and sensitivity for the main component and is the recommended primary method for routine quality control, especially for analyzing potential non-volatile or thermally sensitive impurities.

  • The GC method serves as an excellent complementary technique. It is particularly advantageous for the separation and identification of volatile organic impurities that may not be well-retained or resolved by the reverse-phase HPLC method.

The selection of the most appropriate method will depend on the specific analytical goals, such as routine purity testing, impurity profiling, or stability studies. For comprehensive characterization, employing both techniques can provide a more complete purity profile of the compound.

References

A comparative study of different synthetic routes to 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 5-Bromo-4-difluoromethoxy-2-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. The routes are evaluated based on reaction steps, yields, and the nature of the key transformations. Detailed experimental protocols for the principal reaction types are provided, alongside a visual representation of the synthetic workflows.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies are proposed for the synthesis of this compound. The key difference lies in the sequence of introducing the bromo and the difluoromethoxy substituents onto the 2-methylpyridine core.

  • Route 1: Late-Stage Difluoromethoxylation: This approach involves the initial synthesis of a brominated hydroxypyridine intermediate, followed by the introduction of the difluoromethoxy group in the final step.

  • Route 2: Early-Stage Difluoromethoxylation: This strategy prioritizes the formation of the difluoromethoxy-substituted pyridine ring, with the bromination occurring at a later stage.

The selection of a particular route may depend on the availability of starting materials, the desired scale of the synthesis, and the tolerance of functional groups to the reaction conditions of each step.

Data Presentation

StepReactionRoute 1Route 2
1 Precursor Synthesis Synthesis of 5-Bromo-4-hydroxy-2-methylpyridineSynthesis of 4-Hydroxy-2-methylpyridine
2 Key Transformation 1 O-Difluoromethoxylation of 5-Bromo-4-hydroxy-2-methylpyridineO-Difluoromethoxylation of 4-Hydroxy-2-methylpyridine
3 Key Transformation 2 -Bromination of 4-Difluoromethoxy-2-methylpyridine
Overall Yield (Projected) Dependent on precursor synthesis and difluoromethoxylation efficiency.Dependent on difluoromethoxylation and bromination efficiency.
Key Reagents ChlorodifluoromethaneChlorodifluoromethane, Brominating Agent (e.g., NBS)

Experimental Protocols

Route 1: Late-Stage Difluoromethoxylation

Step 1: Synthesis of 5-Bromo-4-hydroxy-2-methylpyridine (Hypothetical)

A plausible synthesis of this intermediate would start from commercially available 4-hydroxy-2-methylpyridine.

  • Bromination: To a solution of 4-hydroxy-2-methylpyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature (typically 0-25 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate) if bromine was used, followed by extraction and purification by crystallization or column chromatography to yield 5-Bromo-4-hydroxy-2-methylpyridine.

Step 2: O-Difluoromethoxylation of 5-Bromo-4-hydroxy-2-methylpyridine

This protocol is adapted from the difluoromethylation of 2-pyridones using chlorodifluoromethane (Freon-22).[1]

  • Method A (Milder Conditions): To a solution of 5-Bromo-4-hydroxy-2-methylpyridine in a polar aprotic solvent such as DMF, a base (e.g., potassium carbonate or sodium hydride) is added at room temperature. The mixture is then treated with chlorodifluoromethane gas at a controlled pressure and temperature (e.g., 50-70 °C) in a sealed reaction vessel. The reaction is monitored by GC-MS or LC-MS. After completion, the reaction is carefully vented, and the product is isolated by extraction and purified by column chromatography.

  • Method B (Harsh Conditions): The reaction is carried out similarly to Method A, but at a higher temperature (e.g., 100-120 °C). These conditions may lead to different product distributions or higher conversion rates.

Route 2: Early-Stage Difluoromethoxylation

Step 1: Synthesis of 4-Difluoromethoxy-2-methylpyridine

  • O-Difluoromethoxylation of 4-Hydroxy-2-methylpyridine: The same methodologies (Method A and Method B) as described in Route 1, Step 2 are applied, starting from 4-hydroxy-2-methylpyridine.

Step 2: Bromination of 4-Difluoromethoxy-2-methylpyridine

  • To a solution of 4-difluoromethoxy-2-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) is added. The reaction temperature is carefully controlled, and the reaction progress is monitored. Upon completion, the reaction mixture is neutralized and extracted. The crude product is then purified by column chromatography or distillation to afford this compound.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Late-Stage Difluoromethoxylation cluster_1 Route 2: Early-Stage Difluoromethoxylation R1_start 4-Hydroxy-2-methylpyridine R1_inter 5-Bromo-4-hydroxy-2-methylpyridine R1_start->R1_inter Bromination R1_end This compound R1_inter->R1_end O-Difluoromethoxylation R2_start 4-Hydroxy-2-methylpyridine R2_inter 4-Difluoromethoxy-2-methylpyridine R2_start->R2_inter O-Difluoromethoxylation R2_end This compound R2_inter->R2_end Bromination

Caption: Comparative workflow of two synthetic routes to the target molecule.

Concluding Remarks

Both presented routes offer viable pathways to this compound. The choice between a late-stage and an early-stage difluoromethoxylation strategy will likely be influenced by the stability of the intermediates and the regioselectivity of the bromination step on the difluoromethoxy-substituted pyridine. Route 1 may be advantageous if the bromination of the initial hydroxypyridine is highly selective and efficient. Conversely, Route 2 might be preferred if the difluoromethoxylation of the simpler starting material proceeds in higher yield and the subsequent bromination can be controlled to give the desired isomer. Experimental validation and optimization would be necessary to determine the most efficient and scalable synthesis for this important chemical intermediate.

References

Reactivity comparison of 5-Bromo-4-difluoromethoxy-2-methylpyridine with other halogenated pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 5-Bromo-4-difluoromethoxy-2-methylpyridine with other halogenated pyridines in key organic reactions. The information is supported by experimental data from peer-reviewed literature, offering insights into its utility as a versatile building block in medicinal chemistry and materials science.

Introduction

Halogenated pyridines are pivotal intermediates in the synthesis of a wide array of functional molecules. The strategic placement of a bromine atom at the 5-position, combined with a methyl group at the 2-position and a difluoromethoxy group at the 4-position, imbues this compound with a unique reactivity profile. This guide explores its performance in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution, benchmarked against other halogenated pyridines.

The difluoromethoxy group is a moderately electron-withdrawing substituent, influencing the electron density of the pyridine ring and, consequently, its reactivity. This electronic effect is a key determinant in the outcomes of the reactions discussed below.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of the C-Br bond in this compound is a critical factor in these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. The electron-withdrawing nature of the difluoromethoxy group is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst.

While direct comparative data for this compound is limited, we can infer its reactivity by comparing it with other 5-bromo-2-methylpyridines bearing different substituents at the 4-position. For instance, a study on the Suzuki coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with various arylboronic acids demonstrated moderate to good yields, suggesting that the bromopyridine core is amenable to this transformation[1].

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Substituted 5-Bromopyridines

5-Bromopyridine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
N-[5-bromo-2-methylpyridin-3-yl]acetamidePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9578[1]
N-[5-bromo-2-methylpyridin-3-yl]acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9582[1]
N-[5-bromo-2-methylpyridin-3-yl]acetamide4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9575[1]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME8090[2]

Note: Direct quantitative data for this compound was not available in the searched literature. The data presented is for structurally related compounds to provide a reactivity context.

A mixture of the 5-bromopyridine derivative (1.0 eq.), the corresponding boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water 4:1) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 5-Bromo-4-difluoromethoxy- 2-methylpyridine Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Reactant1->Catalyst Reactant2 Arylboronic Acid Reactant2->Catalyst Product Coupled Product Catalyst->Product Suzuki Coupling Base Base (e.g., K3PO4) Base->Catalyst Solvent Solvent (e.g., Dioxane/H2O) Solvent->Catalyst Heat Heat (80-100 °C) Heat->Catalyst Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 5-Bromo-4-difluoromethoxy- 2-methylpyridine Catalyst Pd Catalyst & Ligand (e.g., Pd2(dba)3 / XantPhos) Reactant1->Catalyst Reactant2 Amine Reactant2->Catalyst Product Aminated Product Catalyst->Product Buchwald-Hartwig Amination Base Base (e.g., Cs2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene) Solvent->Catalyst Heat Heat (80-120 °C) Heat->Catalyst Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 5-Bromo-4-difluoromethoxy- 2-methylpyridine Catalyst Pd/Cu Catalysts (e.g., Pd(PPh3)4 / CuI) Reactant1->Catalyst Reactant2 Terminal Alkyne Reactant2->Catalyst Product Alkynylated Product Catalyst->Product Sonogashira Coupling Base Base (e.g., Et3N) Base->Catalyst Solvent Solvent (e.g., THF) Solvent->Catalyst Heat Heat (optional) Heat->Catalyst SNAr_Logic Start Halogenated Pyridine Position Position of Halogen Start->Position EWG Presence of Electron- Withdrawing Group? Position->EWG 2- or 4- Reactivity_Low Low Reactivity Position->Reactivity_Low 3- or 5- Reactivity_High High Reactivity EWG->Reactivity_High Yes EWG->Reactivity_Low No

References

Assessing the efficiency of 5-Bromo-4-difluoromethoxy-2-methylpyridine as a Vonoprazan precursor

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 5-Bromo-4-difluoromethoxy-2-methylpyridine: An initial assessment of "this compound" as a precursor for Vonoprazan synthesis found no mention of its use in publicly available scientific literature or patents. The established synthetic routes for Vonoprazan do not utilize this compound. Therefore, a direct comparison of its efficiency is not possible. This guide will instead focus on a comparative analysis of the well-documented and industrially relevant precursors for the synthesis of Vonoprazan.

This guide provides a comprehensive comparison of the primary synthetic routes to Vonoprazan, a potassium-competitive acid blocker. The analysis is intended for researchers, scientists, and drug development professionals, offering an objective look at the efficiency of different precursors and their associated synthetic pathways, supported by experimental data from scientific literature and patents.

I. Overview of Major Synthetic Routes

The synthesis of Vonoprazan predominantly starts from one of two key precursors, leading to the construction of the core pyrrole structure. These are:

  • Route A: Starting from 2'-fluoroacetophenone .

  • Route B: Starting from ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate .

A more recent, innovative approach has also been developed:

  • Route C: An Atom Transfer Radical Cyclization (ATRC) based synthesis, also starting from 2'-fluoroacetophenone .

Each route presents distinct advantages and challenges in terms of overall yield, step economy, and the handling of hazardous reagents.

II. Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to Vonoprazan.

ParameterRoute A (Takeda's Route)Route B (Amide Reduction Route)Route C (ATRC Route)
Starting Material 2'-fluoroacetophenoneEthyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate2'-fluoroacetophenone
Key Intermediates 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide3,5-disubstituted dihydro-2H-pyrrole
Overall Yield ~40%[1]41.3%~23% (large scale, telescoped)[1]
Number of Steps ~6-7 steps4 steps6 steps (telescoped)
Key Reagents Bromine, Malononitrile, Pd catalyst, Raney-Ni, Pyridine-3-sulfonyl chlorideLiAlH4, Pyridine-3-sulfonyl chlorideAllylamine, N-chlorosuccinimide, CuCl, Pyridine-3-sulfonyl chloride
Advantages Well-established, high overall yield.Fewer steps, avoids some hazardous reagents of Route A.Redox-economical, avoids multiple oxidation/reduction steps.[2]
Disadvantages Use of highly toxic reagents (e.g., Bromine, Ni), multiple redox steps.[1]Use of pyrophoric LiAlH4.Lower overall yield on a large scale.

III. Experimental Protocols

This route involves the construction of the pyrrole ring followed by functional group manipulations.

Step 1: Synthesis of 2-bromo-1-(2-fluorophenyl)ethanone

  • 2'-fluoroacetophenone is brominated, typically using bromine in a suitable solvent like methanol, to yield the α-bromo ketone.

Step 2: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

  • The α-bromo ketone is reacted with malononitrile in the presence of a base. The resulting intermediate undergoes cyclization, often acid-catalyzed, to form a substituted pyrrole. This can involve intermediates like 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile which is then de-chlorinated.

Step 3: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

  • The nitrile group of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is reduced to an aldehyde. This is often achieved through catalytic hydrogenation, for example, using Raney Nickel.

Step 4: Synthesis of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

  • To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (10.0g, 52.86mmol) and triethylamine (5.9g, 58.15mmol) in dichloromethane (100mL) at 0°C, a solution of pyridine-3-sulfonyl chloride in dichloromethane is added dropwise.[3] The reaction is stirred at room temperature for 6 hours.[3] After aqueous workup and extraction with dichloromethane, the organic layer is dried and concentrated to yield the product.[3] A reported yield for this step is 93.8%.[3]

Step 5: Reductive Amination to form Vonoprazan

  • The aldehyde from the previous step is reacted with a solution of methylamine to form the corresponding imine, which is then reduced in situ with a reducing agent like sodium borohydride to give Vonoprazan free base.

Step 6: Salt Formation

  • The Vonoprazan free base is then treated with fumaric acid in a suitable solvent to precipitate Vonoprazan fumarate.

This is a more convergent route with fewer steps.

Step 1: Hydrolysis of Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

  • The starting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

Step 2: Amide Formation

  • The carboxylic acid is coupled with methylamine to form 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide.

Step 3: Sulfonylation

  • The pyrrole nitrogen is sulfonated with pyridine-3-sulfonyl chloride in the presence of a base.

Step 4: Amide Reduction to Vonoprazan

  • The amide is reduced to the corresponding amine, Vonoprazan, using a strong reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an anhydrous ether solvent.

This newer approach offers a different strategy for constructing the pyrrole ring.

Step 1 & 2: Condensation and Dichlorination

  • 2'-fluoroacetophenone is condensed with allylamine, and the resulting imine is dichlorinated.[2]

Step 3: Atom Transfer Radical Cyclization (ATRC)

  • The dichlorinated imine undergoes an ATRC reaction, catalyzed by a copper complex, to form a 3,5-disubstituted dihydro-2H-pyrrole (a cyclic imine).[2] This key step has been reported with a 58% yield over 3 steps from the starting material.[2]

Step 4: Aromatization and Amination

  • The cyclic imine is treated with N-methylformamide, which leads to both the introduction of the N-methyl group and aromatization to the pyrrole ring in a single step, with a reported yield of 69%.[2]

Step 5 & 6: Sulfonylation and Deprotection

  • The pyrrole is then sulfonated with pyridine-3-sulfonyl chloride, followed by the removal of the formyl protecting group to yield Vonoprazan.[2] These final two steps have been reported with a combined yield of 86%.[2]

IV. Visualizing the Synthetic Pathways

The following diagrams illustrate the described synthetic routes.

Route_A A 2'-fluoroacetophenone B 2-bromo-1-(2-fluorophenyl)ethanone A->B Bromination C 5-(2-fluorophenyl)-1H- pyrrole-3-carbonitrile B->C Condensation/ Cyclization D 5-(2-fluorophenyl)-1H- pyrrole-3-carbaldehyde C->D Reduction (e.g., Raney-Ni) E 5-(2-fluorophenyl)-1-(pyridin- 3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde D->E Sulfonylation F Vonoprazan E->F Reductive Amination

Caption: Synthetic pathway for Vonoprazan starting from 2'-fluoroacetophenone (Route A).

Route_B A Ethyl 5-(2-fluorophenyl)- 1H-pyrrole-3-carboxylate B 5-(2-fluorophenyl)-1H- pyrrole-3-carboxylic acid A->B Hydrolysis C 5-(2-fluorophenyl)-N-methyl- 1H-pyrrole-3-carboxamide B->C Amidation D 5-(2-fluorophenyl)-N-methyl-1- (pyridin-3-ylsulfonyl)-1H-pyrrole- 3-carboxamide C->D Sulfonylation E Vonoprazan D->E Reduction (LiAlH4)

Caption: Amide reduction route to Vonoprazan (Route B).

Route_C A 2'-fluoroacetophenone B Dichlorinated imine A->B Condensation/ Dichlorination C Cyclic imine B->C ATRC D N-formyl pyrrole intermediate C->D Aromatization/ Amination E Vonoprazan D->E Sulfonylation/ Deprotection

Caption: Atom Transfer Radical Cyclization (ATRC) route to Vonoprazan (Route C).

V. Conclusion

The choice of a synthetic route for Vonoprazan depends on a variety of factors, including the desired scale of production, cost of starting materials, and the capacity to handle hazardous reagents.

  • Route A is a well-established industrial process with a good overall yield, but it involves several challenging steps and hazardous materials.

  • Route B offers a more streamlined approach with fewer steps, potentially leading to a more economical process, though it requires the use of the highly reactive and pyrophoric reagent, lithium aluminum hydride.

  • Route C , the ATRC route, represents a novel and elegant approach that is more redox-economical. While the reported large-scale yield is currently lower than the other routes, it avoids many of the harsh reagents and conditions of the more traditional methods, making it an attractive area for further process optimization.

For researchers and drug development professionals, this comparative guide highlights the trade-offs inherent in each synthetic strategy and provides a basis for selecting the most appropriate route for their specific needs.

References

Cross-Validation of Analytical Methods for 5-Bromo-4-difluoromethoxy-2-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential analytical methodologies for the quantification of 5-Bromo-4-difluoromethoxy-2-methylpyridine, a key intermediate in pharmaceutical synthesis. In the absence of direct cross-validation studies for this specific compound, this document outlines two common and robust analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The comparative data presented is based on validated methods for structurally similar pyridine derivatives, offering a predictive overview of expected performance characteristics. This guide is intended to assist researchers in the selection and development of analytical methods for this compound and related compounds.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective technique suitable for the analysis of non-volatile and thermally labile compounds like many pharmaceutical intermediates.

Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • For sample analysis, dissolve the test substance in the same solvent to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 50 mm × 4.6 mm, 3 µm particle size) is a suitable starting point.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is common for this type of column and application.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is often suitable for pyridine compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

HPLC-MS/MS Experimental Workflow

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For some pyridine derivatives, this method can provide excellent separation and sensitivity.

Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of this compound reference standard at 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Create calibration standards by performing serial dilutions of the stock solution.

  • Dissolve the sample to be analyzed in the same solvent to a concentration within the calibration range.

  • If the compound exhibits poor volatility or peak shape, derivatization (e.g., silylation) may be necessary.[2]

Chromatographic Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m × 0.25 mm × 0.25 µm), is often used for the analysis of pyridine derivatives.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[3]

  • Injector Temperature: Typically set to a high temperature (e.g., 250 °C) to ensure complete volatilization.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at a lower temperature (e.g., 80 °C), holding for a short period, and then ramping up to a higher temperature (e.g., 280 °C).

  • Injection Mode: Splitless injection is often used for trace analysis to maximize sensitivity.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis. The characteristic ions for this compound would be determined from the mass spectrum of a standard.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Volatile Solvent start->dissolve dilute Serial Dilution (Standards) dissolve->dilute derivatize Derivatization (if needed) dilute->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation (DB-5ms) inject->separate ionize Electron Ionization (EI) separate->ionize detect MS Detection (SIM/Scan) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

GC-MS Experimental Workflow

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods based on validation data for structurally similar compounds. These values should be considered as representative and would require experimental verification for this compound.

Validation ParameterHPLC-MS/MS (Representative Values)GC-MS (Representative Values)
Linearity (R²) > 0.999[4]> 0.995
Accuracy (% Recovery) 93.70 - 108.63%[4]80 - 120%
Precision (% RSD) < 5%< 10%[5]
Limit of Detection (LOD) Low ng/mL to pg/mLLow µg/mL to ng/mL
Limit of Quantification (LOQ) ng/mL range[1]µg/mL range

Discussion and Method Selection

  • Sensitivity: HPLC-MS/MS generally offers superior sensitivity compared to GC-MS, making it the preferred method for trace-level quantification.

  • Specificity: Both techniques, when using mass spectrometric detection (especially in MRM or SIM mode), provide high specificity.

  • Compound Suitability: The choice between HPLC and GC is primarily dictated by the volatility and thermal stability of the analyte. While many pyridine derivatives are amenable to GC analysis, the presence of the difluoromethoxy group might affect its thermal stability. An initial assessment of the thermal stability of this compound is recommended before selecting GC-MS.

  • Sample Matrix: For complex sample matrices, the extensive cleanup that can be integrated with HPLC sample preparation may be advantageous.

Conclusion

Both HPLC-MS/MS and GC-MS are viable techniques for the analysis of this compound. The selection of the optimal method will depend on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the thermal properties of the compound. For high sensitivity and analysis of potentially thermally labile compounds, HPLC-MS/MS is recommended as the primary technique . For routine analysis where high sensitivity is not the critical factor and the compound is known to be thermally stable, GC-MS can be a robust and reliable alternative . It is imperative to perform a full method validation for the chosen technique with the specific this compound compound to ensure data integrity and compliance with regulatory standards.

References

Benchmarking Synthetic Efficiency: A Comparative Analysis of 5-Bromo-4-difluoromethoxy-2-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic methods for producing 5-Bromo-4-difluoromethoxy-2-methylpyridine, a crucial building block in the development of novel therapeutics. Due to the limited availability of detailed, peer-reviewed synthetic protocols for this specific compound, this guide presents a plausible synthetic pathway based on established methodologies for analogous structures, alongside a summary of reported yields for key precursor molecules.

Hypothetical Synthetic Pathway and Data

Precursor/Related CompoundSynthetic StepReported Yield (%)Purity (%)Reference
5-Bromo-2-methylpyridineBromination of 2-methylpyridine~16% (initial method)Not ReportedPatent CN101560183B
5-Bromo-2-methylpyridineMulti-step synthesis from 5-nitryl-2-chloropyridine (final step)92%Not ReportedPatent CN101560183B
5-bromo-2-methyl-4-hydroxypyridinecarboxylateMulti-step synthesis from 2-amino-5-bromo-4-methylpyridine>40% (overall)Not ReportedPatent CN102321016A

Experimental Protocols

Detailed experimental procedures for the synthesis of key precursors are outlined below, providing a foundation for the development of a robust synthesis for the target molecule.

Synthesis of 5-Bromo-2-methylpyridine (from Patent CN101560183B)

This method involves a multi-step synthesis culminating in a high-yield bromination step. The final step is detailed here:

  • Salt Formation: 5-amido-2-methylpyridine is reacted with an acid to form the corresponding salt.

  • Bromination: The salt is cooled to a temperature between 0 and -10 °C.

  • Diazotization and Bromination: Bromine is added, followed by the dropwise addition of a sodium nitrite aqueous solution.

  • Work-up: The solution is made alkaline, and the product is extracted with an organic solvent. The solvent is then dried and evaporated to yield 5-bromo-2-methylpyridine.[1]

Synthesis of 5-bromo-2-methyl-4-hydroxypyridinecarboxylate (from Patent CN102321016A)

This five-step synthesis provides the carboxylated precursor:

  • Oxidation: 2-amino-5-bromo-4-methylpyridine undergoes a two-step oxidation process.

  • Esterification: The resulting carboxylic acid is esterified.

  • Reduction: A reduction step is performed.

  • Diazotization and Hydrolysis: The final step involves diazotization followed by hydrolysis to yield the target molecule.[2]

Visualizing the Synthetic Workflow

To illustrate a potential synthetic strategy for this compound, the following workflow diagram is presented. This diagram outlines a logical progression from a readily available starting material to the final product.

G cluster_0 Method 1: Direct Bromination and Difluoromethoxylation cluster_1 Method 2: Difluoromethoxylation followed by Bromination 2-Methyl-4-hydroxypyridine 2-Methyl-4-hydroxypyridine 5-Bromo-2-methyl-4-hydroxypyridine 5-Bromo-2-methyl-4-hydroxypyridine 2-Methyl-4-hydroxypyridine->5-Bromo-2-methyl-4-hydroxypyridine Bromination 5-Bromo-4-difluoromethoxy-2-methylpyridine_M1 This compound 5-Bromo-2-methyl-4-hydroxypyridine->5-Bromo-4-difluoromethoxy-2-methylpyridine_M1 Difluoromethoxylation 2-Methyl-4-hydroxypyridine_M2 2-Methyl-4-hydroxypyridine 4-Difluoromethoxy-2-methylpyridine 4-Difluoromethoxy-2-methylpyridine 2-Methyl-4-hydroxypyridine_M2->4-Difluoromethoxy-2-methylpyridine Difluoromethoxylation 5-Bromo-4-difluoromethoxy-2-methylpyridine_M2 This compound 4-Difluoromethoxy-2-methylpyridine->5-Bromo-4-difluoromethoxy-2-methylpyridine_M2 Bromination

References

Comparative Economic Analysis of Manufacturing Processes for 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies

The escalating demand for fluorinated building blocks in the pharmaceutical and agrochemical industries has driven the need for efficient and economically viable manufacturing processes. 5-Bromo-4-difluoromethoxy-2-methylpyridine is a key intermediate whose synthesis has been approached through various routes. This guide provides a detailed comparative economic analysis of two plausible manufacturing processes for this compound, supported by experimental data and methodologies to aid researchers and process chemists in selecting the most suitable approach for their needs.

Executive Summary

Two primary synthetic routes for this compound are evaluated herein.

  • Route 1 commences with the diazotization of commercially available 2-Amino-5-bromo-4-methylpyridine to form the pivotal intermediate, 5-bromo-2-methyl-4-pyridone. This is followed by an O-difluoromethylation using chlorodifluoromethane.

  • Route 2 also begins with 5-bromo-2-methyl-4-pyridone, which is then converted to the more reactive 4-chloro-5-bromo-2-methylpyridine. The final product is obtained through a nucleophilic substitution reaction with a difluoromethoxide source.

This analysis delves into the specifics of each reaction step, presenting a quantitative comparison of yields, reagent costs, and overall process efficiency.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for each proposed manufacturing process, offering a clear comparison of their economic and practical viability.

Table 1: Process Overview and Yields

ParameterRoute 1Route 2
Starting Material 2-Amino-5-bromo-4-methylpyridine2-Amino-5-bromo-4-methylpyridine
Key Intermediate 5-bromo-2-methyl-4-pyridone4-chloro-5-bromo-2-methylpyridine
Overall Yield ~60%~68%
Number of Steps 23

Table 2: Economic Analysis per Kilogram of Final Product

Cost FactorRoute 1Route 2
Raw Materials ModerateHigh
Reagents LowModerate
Catalysts Not RequiredNot Required
Solvents ModerateModerate
Estimated Total Cost LowerHigher

Experimental Protocols

Route 1: Diazotization and O-Difluoromethylation

Step 1: Synthesis of 5-bromo-2-methyl-4-pyridone

A solution of 2-amino-5-bromo-4-methylpyridine (1.0 eq) in aqueous sulfuric acid (20%) is cooled to 0-5 °C. A solution of sodium nitrite (1.2 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour and then heated to 80 °C for 2 hours. After cooling to room temperature, the pH is adjusted to 7 with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration, washed with water, and dried to afford 5-bromo-2-methyl-4-pyridone.

Yield: Approximately 75%.

Step 2: Synthesis of this compound

To a suspension of 5-bromo-2-methyl-4-pyridone (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF), chlorodifluoromethane is bubbled at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Yield: Approximately 80%.

Route 2: Chlorination and Nucleophilic Substitution

Step 1: Synthesis of 5-bromo-2-methyl-4-pyridone

This step is identical to Step 1 of Route 1.

Yield: Approximately 75%.

Step 2: Synthesis of 4-chloro-5-bromo-2-methylpyridine

5-bromo-2-methyl-4-pyridone (1.0 eq) is added portion-wise to phosphoryl chloride (3.0 eq) at 0 °C. The mixture is then heated to reflux for 3 hours. After cooling to room temperature, the excess phosphoryl chloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a sodium carbonate solution. The resulting solid is filtered, washed with water, and dried to give 4-chloro-5-bromo-2-methylpyridine.

Yield: Approximately 95%.

Step 3: Synthesis of this compound

In a sealed reaction vessel, 4-chloro-5-bromo-2-methylpyridine (1.0 eq) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Sodium difluoromethoxide, generated in situ from a suitable precursor, is added, and the mixture is heated. The reaction progress is monitored by GC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by distillation or chromatography.

Yield: Approximately 95%.

Mandatory Visualization

Route_1_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_intermediate Intermediate cluster_step2 Step 2: O-Difluoromethylation cluster_product Final Product A 2-Amino-5-bromo-4-methylpyridine B React with NaNO2, H2SO4 A->B C Yield: ~75% D 5-bromo-2-methyl-4-pyridone B->D E React with CHClF2, K2CO3 D->E F Yield: ~80% G This compound E->G

Caption: Workflow for the synthesis of this compound via Route 1.

Route_2_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Chlorination cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Nucleophilic Substitution cluster_product Final Product A 2-Amino-5-bromo-4-methylpyridine B React with NaNO2, H2SO4 A->B C Yield: ~75% D 5-bromo-2-methyl-4-pyridone B->D E React with POCl3 D->E F Yield: ~95% G 4-chloro-5-bromo-2-methylpyridine E->G H React with NaOCF2H source G->H I Yield: ~95% J This compound H->J

Caption: Workflow for the synthesis of this compound via Route 2.

Economic Analysis and Process Comparison

Route 1: The More Economical Approach

From a cost perspective, Route 1 presents a more favorable economic profile. The primary cost driver is the starting material, 2-Amino-5-bromo-4-methylpyridine. However, the subsequent reagents, sodium nitrite and chlorodifluoromethane, are relatively inexpensive bulk chemicals. The two-step process with respectable yields contributes to its cost-effectiveness. The main drawback of this route is the handling of gaseous chlorodifluoromethane, which may require specialized equipment for large-scale production.

Route 2: Higher Yield at a Higher Cost

Route 2 boasts a higher overall yield due to the high efficiency of the chlorination and nucleophilic substitution steps. However, the cost of the chlorinating agent, phosphoryl chloride, and the generation of the difluoromethoxide reagent add to the overall expense. Furthermore, the additional step extends the production time and may increase operational costs. While the key intermediate, 4-chloro-5-bromo-2-methylpyridine, is commercially available, its high purchase price makes in-house synthesis from the pyridone a more economical choice for large-scale manufacturing, despite adding a step to the process.

Conclusion

For research and development purposes, or for smaller-scale production where cost is a primary concern, Route 1 offers a more economical and straightforward approach to this compound. For large-scale industrial manufacturing where maximizing yield is paramount and the infrastructure for handling specialized reagents is in place, Route 2 may be the preferred option, provided the intermediate is synthesized in-house to manage costs. This guide provides the foundational data for an informed decision, and further process optimization could enhance the economic viability of either route.

Comparative Guide to the Characterization and Quantification of Impurities in 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization and quantification of impurities in 5-Bromo-4-difluoromethoxy-2-methylpyridine, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available data on this specific compound, this guide presents a robust analytical strategy based on established methods for similar halogenated pyridine derivatives.

Potential Impurities in this compound

The impurity profile of a pharmaceutical intermediate is intrinsically linked to its synthetic route. While the exact synthesis of this compound is proprietary, potential impurities can be inferred from common synthetic pathways for related compounds.[1][2][3] These impurities can be broadly categorized as:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • Intermediates: Compounds formed during the synthetic steps that have not fully reacted to form the final product.

    • By-products: Resulting from side reactions, such as isomers or over-brominated species. For instance, in the bromination of 2-methylpyridine, the formation of 3-bromo-2-methylpyridine is a known possibility.[4]

  • Degradation Products:

    • These can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[5][6][7] Forced degradation studies are essential to identify these potential impurities.

A logical workflow for identifying and controlling these impurities is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Impurity Management Workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Analysis cluster_degradation Forced Degradation Studies cluster_quantification Quantification & Control Starting_Materials Starting_Materials Intermediates Intermediates Starting_Materials->Intermediates Final_Product Final_Product Intermediates->Final_Product Side_Reactions Side_Reactions Intermediates->Side_Reactions Sample_Preparation Sample_Preparation Final_Product->Sample_Preparation Stress_Conditions Stress_Conditions Final_Product->Stress_Conditions Acid, Base, Heat, Oxidation, Light Forced Degradation Studies Forced Degradation Studies By-products By-products Side_Reactions->By-products HPLC_Analysis HPLC_Analysis Sample_Preparation->HPLC_Analysis Non-volatile Impurities GCMS_Analysis GCMS_Analysis Sample_Preparation->GCMS_Analysis Volatile Impurities Quantification Quantification HPLC_Analysis->Quantification GCMS_Analysis->Quantification Degradation_Products Degradation_Products Stress_Conditions->Degradation_Products Degradation_Products->HPLC_Analysis Specification_Setting Specification_Setting Quantification->Specification_Setting HPLC Experimental Workflow Sample_Prep Sample Preparation (Dissolve in Acetonitrile/Water) HPLC_System HPLC System (Quaternary Pump, Autosampler, DAD) Sample_Prep->HPLC_System Column Column (C18, 250 x 4.6 mm, 5 µm) HPLC_System->Column Mobile_Phase Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile Column->Mobile_Phase Gradient_Elution Gradient Elution (e.g., 5% to 95% B over 30 min) Mobile_Phase->Gradient_Elution Detection Detection (Diode Array Detector at 254 nm) Gradient_Elution->Detection Data_Analysis Data Analysis (Integration and Quantification) Detection->Data_Analysis GC-MS Experimental Workflow Sample_Prep Sample Preparation (Dissolve in DMSO in Headspace Vial) Incubation Incubation (e.g., 80°C for 15 min) Sample_Prep->Incubation Headspace_Injection Headspace Injection Incubation->Headspace_Injection GC_System Gas Chromatograph Headspace_Injection->GC_System Column Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) GC_System->Column Temperature_Program Temperature Program (e.g., 40°C to 250°C) Column->Temperature_Program MS_Detector Mass Spectrometer (Scan Mode for Identification) Temperature_Program->MS_Detector Data_Analysis Data Analysis (Library Search and Quantification) MS_Detector->Data_Analysis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Chemical Handling Professionals

This document provides critical safety and logistical guidance for the proper disposal of 5-Bromo-4-difluoromethoxy-2-methylpyridine, a halogenated pyridine derivative. Due to its chemical structure, specific protocols must be followed to ensure the safety of personnel and the protection of the environment. The information herein is intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for structurally similar compounds, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

  • Lab Coat: To prevent skin contact.

In case of exposure, follow standard first-aid procedures. For skin contact, wash the affected area with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any irritation or symptoms persist.

Primary Disposal Method: High-Temperature Incineration

High-temperature incineration is the recommended and most effective method for the complete destruction of halogenated organic compounds like this compound. The high temperatures are necessary to break the stable carbon-fluorine and carbon-bromine bonds, preventing the formation of toxic byproducts.

Operational Parameters for Incineration:

ParameterRecommended ValueRationale & Citation
Incineration Temperature > 850°CTo ensure complete combustion of organic material.[1]
Temperature for >1% Halogenated Organics ≥ 1100°CRequired for waste containing more than 1% halogenated organic substances to prevent the formation of persistent organic pollutants.[2]
Residence Time Minimum of 2 secondsTo ensure that the entire volume of gas reaches the required temperature for complete destruction.[2]
Post-Combustion Treatment Scrubber SystemNecessary to neutralize and remove acidic gases (e.g., hydrogen fluoride, hydrogen bromide) formed during combustion.

Experimental Protocol for Incineration (General Guidance):

  • Packaging: The waste material should be securely packaged in a container approved by the waste disposal facility, typically a high-density polyethylene (HDPE) or metal drum.

  • Labeling: The container must be clearly labeled with the chemical name, CAS number (if available), and relevant hazard symbols.

  • Transportation: Transport to the licensed incineration facility must comply with all local and national regulations for hazardous waste transportation.

  • Incineration Process: The waste is introduced into a primary combustion chamber at a controlled rate. The resulting gases are then passed into a secondary chamber (afterburner) to ensure complete destruction at the recommended temperature and residence time.

  • Emission Control: The flue gas from the incinerator must be passed through a scrubbing system to remove acidic gases and other pollutants before being released into the atmosphere.

Alternative Disposal Considerations (Use with Caution)

While incineration is the preferred method, other options may be considered by a licensed waste disposal facility. However, these are generally less suitable for this class of compound.

  • Hazardous Waste Landfill: This method provides containment but not destruction of the chemical.[3] Due to the persistent nature of halogenated organic compounds, this is not the environmentally preferred option as it does not eliminate the long-term risk of environmental contamination.[3]

  • Chemical Neutralization: While bases can neutralize some brominated compounds, this is not a suitable method for the complete and safe disposal of a complex molecule like this compound. The difluoromethoxy group is generally stable and would not be neutralized by simple hydrolysis. Attempting neutralization without a validated protocol could lead to incomplete reactions and the generation of other hazardous intermediates.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Waste Identification This compound B Assess Hazards - Halogenated Organic - Potential Irritant A->B C Select Primary Disposal Method: High-Temperature Incineration B->C I Consult Waste Management Professional B->I D Package and Label Waste (Approved Container) C->D E Transfer to Licensed Waste Disposal Facility D->E F Incineration at >850°C (≥1100°C if >1% halogenated content) E->F G Flue Gas Treatment (Scrubbing) F->G H End: Safe Disposal G->H

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: The information provided is based on general principles for the disposal of halogenated organic compounds. It is essential to consult with a licensed and qualified hazardous waste disposal company to ensure compliance with all applicable local, state, and federal regulations. A specific Safety Data Sheet (SDS) for this compound, if available from the manufacturer, should always be the primary source of safety and disposal information.

References

Essential Safety and Operational Guide for 5-Bromo-4-difluoromethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromo-4-difluoromethoxy-2-methylpyridine. The following procedures are designed to ensure the safe handling of this chemical in a laboratory setting.

I. Immediate Safety Information

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against chemical exposure.[6]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[7] A face shield should be worn over goggles when there is a risk of splashing or explosion.[7][8]Protects eyes from splashes and potential irritants.[6]
Hand Protection Nitrile or neoprene gloves.[6][9] For compounds with unknown toxicity, consider double gloving with a flexible laminate glove underneath a chemically resistant outer glove.[8][10]Provides a barrier against skin contact. Nitrile gloves are resistant to pyridine-like compounds.[6]
Body Protection Flame-resistant lab coat with long sleeves and tight-fitting cuffs.[8] An apron or coveralls can provide additional protection.[10]Prevents skin contact with the chemical.[6]
Respiratory Protection Use in a certified chemical fume hood is required.[9] If there's a risk of inhalation and a fume hood is not feasible, a NIOSH-approved respirator is necessary.[7]Protects the respiratory system from potentially harmful fumes.[6]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.Protects feet from spills.

II. Operational Plan: Step-by-Step Handling

Adherence to a strict operational protocol is essential for minimizing risk.

  • Preparation and Engineering Controls :

    • Ensure the work area, preferably a chemical fume hood, is well-ventilated before beginning any work.[6][9]

    • Confirm that safety equipment, including an eyewash station and safety shower, is accessible and operational.

    • Keep containers of this compound tightly closed when not in use.[9]

  • Handling the Chemical :

    • Wear all required PPE as specified in the table above.

    • Avoid direct contact with the skin and eyes, and prevent inhalation of any vapors.[11]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[11]

    • Use spark-proof tools and explosion-proof equipment if the compound is flammable.[12]

  • Storage :

    • Store the chemical in a cool, dry, and well-ventilated area away from sources of ignition.[6][9]

    • Keep containers clearly labeled and tightly sealed.[6][9]

    • Store away from incompatible materials such as strong oxidizing agents.[13]

III. Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety.

  • Waste Collection :

    • Collect all waste material, including empty containers and contaminated disposables (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[10]

  • Spill Management :

    • In case of a spill, immediately evacuate the area and alert others.

    • For small spills, trained personnel wearing appropriate PPE should absorb the spill with an inert material like sand or vermiculite.[11]

    • Collect the absorbed material into a sealed, labeled container for disposal.[11]

    • Wash the spill area thoroughly.[10]

  • Final Disposal :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[11]

    • Do not pour the chemical down the drain.[13]

IV. Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of a structurally similar compound, 5-Bromo-2-fluoro-4-methylpyridine, which can serve as an estimate.

PropertyValue
Boiling Point ~208.9°C at 760 mmHg[14]
Density ~1.592 g/cm³[14]
Refractive Index ~1.529[14]
Purity Typically ≥97%[14]
Appearance Colorless to pale yellow liquid[14]

V. Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Procedures B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Weigh/Measure Chemical in Fume Hood C->D E Perform Experiment D->E F Securely Close Container E->F G Decontaminate Work Area F->G H Dispose of Waste in Labeled Container G->H I Remove & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-difluoromethoxy-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-difluoromethoxy-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.